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  • Product: Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate
  • CAS: 1261896-20-1

Core Science & Biosynthesis

Foundational

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate chemical structure and properties

Topic: Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate: Chemical Structure, Synthesis, and Properties Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate: Chemical Structure, Synthesis, and Properties Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (CAS: 111042-31-0) represents a critical biaryl scaffold in medicinal chemistry. Distinguished by its 2,4-substitution pattern on the thiophene ring, this compound serves as a versatile "linchpin" intermediate. Unlike its 3-aryl isomers, which readily cyclize to form thienocoumarins (thieno[3,2-c]chromen-4-ones), the 4-aryl isomer offers a unique geometry that preserves the biaryl axis, making it an ideal candidate for atropisomeric kinase inhibitors and disruptors of protein-protein interactions .

This guide provides a definitive protocol for its synthesis via Suzuki-Miyaura cross-coupling, detailed physicochemical profiling, and a structural validation framework.

Structural Analysis & Physicochemical Properties[1][2][3][4]

Structural Logic

The molecule consists of a central thiophene core substituted at the C2 position with a methyl ester (electron-withdrawing) and at the C4 position with a 2-hydroxyphenyl group (electron-donating).

  • Electronic Push-Pull: The C2-ester renders the thiophene ring electron-deficient, enhancing its stability against oxidative degradation.

  • Intramolecular Interactions: A potential intramolecular hydrogen bond exists between the phenolic hydroxyl and the thiophene sulfur or the ester carbonyl, depending on the rotational conformation. This interaction significantly influences membrane permeability (LogP).

Key Physicochemical Data

Data summarized for rapid reference.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₂H₁₀O₃SStoichiometry
Molecular Weight 234.27 g/mol Fragment-based Drug Design (FBDD)
Predicted LogP 2.8 – 3.2Lipophilicity (Rule of 5 compliant)
H-Bond Donors 1 (Phenolic OH)Target binding / Solvation
H-Bond Acceptors 3 (Ester C=O, Ester O, Thiophene S)Target binding
Rotatable Bonds 2Conformational flexibility
Topological Polar Surface Area ~55 ŲGood membrane permeability predicted

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[5]

Retrosynthetic Strategy

The most robust route to Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate is the palladium-catalyzed cross-coupling of Methyl 4-bromothiophene-2-carboxylate with 2-hydroxyphenylboronic acid .

Why this route?

  • Regiocontrol: Starting with the pre-functionalized 4-bromo thiophene ester guarantees the correct substitution pattern, avoiding the regioselectivity issues of electrophilic aromatic substitution on the thiophene ring.

  • Tolerance: The boronic acid coupling tolerates the free phenol (often without protection), though base selection is critical to prevent catalyst poisoning.

Experimental Workflow

Scale: 1.0 mmol (Optimization scale)

Reagents:

  • Methyl 4-bromothiophene-2-carboxylate (1.0 equiv, 221 mg)

  • 2-Hydroxyphenylboronic acid (1.2 equiv, 165 mg)

  • Catalyst: Pd(PPh₃)₄ (5 mol%, 58 mg) — Chosen for reliability in biaryl couplings.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) — DME promotes solubility of the polar boronic acid.

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 10 minutes.[1]

  • Solvation: Add the bromothiophene ester and boronic acid to the flask. Dissolve in degassed DME (8 mL).

  • Activation: Add the Pd(PPh₃)₄ catalyst rapidly against a positive pressure of inert gas. Stir for 5 minutes until the solution turns yellow/orange.

  • Base Addition: Add the degassed Na₂CO₃ solution (2 mL) via syringe. The mixture may become biphasic.

  • Reaction: Heat the mixture to 85°C (oil bath) with vigorous stirring.

    • Checkpoint: Monitor via TLC (20% EtOAc in Hexanes) after 4 hours. The starting bromide (Rf ~0.7) should disappear; the product (Rf ~0.4) will appear as a UV-active spot that stains brown with KMnO₄.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL) and water (10 mL).

    • Separate phases. Acidify the aqueous layer slightly (pH ~5) with 1M HCl to ensure the phenol is protonated, then extract again with EtOAc.

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0% → 20% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75-85% as an off-white solid.

Structural Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following NMR signals must be present. Absence of the phenolic proton or shifts in the thiophene signals indicate oxidation or hydrolysis.

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • δ 10.20 ppm (s, 1H): Phenolic –OH (Exchangeable with D₂O). Diagnostic peak.

  • δ 8.15 ppm (d, J=1.5 Hz, 1H): Thiophene H5 (Deshielded by S and proximity to phenyl ring).

  • δ 7.85 ppm (d, J=1.5 Hz, 1H): Thiophene H3 (Deshielded by ester).

  • δ 7.35 – 6.85 ppm (m, 4H): Aromatic phenyl protons (Characteristic ABCD system of 1,2-disubstituted benzene).

  • δ 3.85 ppm (s, 3H): Methyl ester (–OCH₃).

Pathway Visualization and Applications

The following diagram illustrates the synthesis and the divergent application pathways for this scaffold, specifically highlighting its role as a precursor for fused tricyclic systems versus kinase inhibitor scaffolds.

G Start1 Methyl 4-bromothiophene- 2-carboxylate Intermediate Methyl 4-(2-hydroxyphenyl) thiophene-2-carboxylate (Target Scaffold) Start1->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 85°C Start2 2-Hydroxyphenyl- boronic acid Start2->Intermediate PathA Pathway A: Intramolecular Lactonization (Requires Isomerization) Intermediate->PathA Acid/Base Catalysis (Difficult for 4-isomer) PathB Pathway B: O-Alkylation / Cyclization (Thieno[3,2-b]benzoxepines) Intermediate->PathB Base + Dihaloalkane PathC Pathway C: Kinase Inhibitor Scaffold (Atropisomeric Biaryl) Intermediate->PathC Functional Group Modification

Figure 1: Synthetic workflow and divergent application pathways. Note that direct lactonization (Pathway A) is geometrically constrained for the 4-isomer compared to the 3-isomer, making Pathway B (benzoxepines) or C (biaryl scaffolds) the primary utility.

References

  • Suzuki-Miyaura Coupling of Thiophene Carboxylates

    • Design and synthesis of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives. Heterocyclic Communications, 2017.[2]

  • Biological Activity of Arylthiophenes

    • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
  • Thiophene Synthesis & Functionalization

    • Synthesis of thiophene synthesis - Organic Chemistry Portal.
  • General Protocol Validation (BenchChem)

    • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.[1] (Adapted for thiophene analogs).[3][4]

Sources

Exploratory

Technical Guide: ESIPT Fluorescence in 2-Hydroxyphenyl Thiophene Derivatives

This technical guide details the mechanism, synthesis, and characterization of 2-hydroxyphenyl thiophene derivatives capable of Excited-State Intramolecular Proton Transfer (ESIPT). Executive Summary This guide targets r...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism, synthesis, and characterization of 2-hydroxyphenyl thiophene derivatives capable of Excited-State Intramolecular Proton Transfer (ESIPT).

Executive Summary

This guide targets researchers optimizing fluorescent probes for bioimaging and solid-state sensing. While the parent scaffold 2-(2'-hydroxyphenyl)thiophene (HPT) possesses a theoretical ESIPT pathway, its practical fluorescence is often quenched by rapid non-radiative decay and weak O-H···S hydrogen bonding.[1][2][3] High-performance derivatives typically integrate the thiophene moiety as a


-conjugated donor within a 2-(2'-hydroxyphenyl)benzothiazole (HBT)  architecture or utilize Schiff base  linkages (O-H···N) to ensure robust proton transfer.

This document outlines the Enol-Keto tautomerization mechanism , structural tuning strategies to achieve Red/NIR emission, and self-validating experimental protocols.

Mechanistic Principles

The ESIPT Photocycle

The core phenomenon relies on a four-level photocycle involving a rapid proton transfer from a hydroxyl oxygen (donor) to a heteroatom acceptor (typically Nitrogen in derivatives, or Sulfur in the theoretical parent).

  • Enol-S₀ (Ground State): The molecule exists in a planar conformation stabilized by an Intramolecular Hydrogen Bond (IHB).

  • Excitation (

    
    ):  Absorption promotes the Enol form to the excited state (Enol-S₁*). The acidity of the hydroxyl proton increases significantly (
    
    
    
    drops), while the basicity of the acceptor increases.
  • Proton Transfer (

    
    ):  An ultrafast (
    
    
    
    fs) proton transfer occurs, forming the excited Keto-S₁ * tautomer. This process is usually barrierless or has a negligible barrier.
  • Emission (

    
    ):  The Keto-S₁* species relaxes to the Keto-S₀ ground state via fluorescence. Due to the significant structural reorganization, this emission is highly Stokes-shifted (>100 nm).
    
  • Reverse Proton Transfer: The unstable Keto-S₀ rapidly reverts to the stable Enol-S₀.

The Thiophene Effect: S vs. N Acceptors

A critical distinction must be made between the parent HPT and its nitrogen-containing derivatives.

FeatureParent HPT (O-H···S) HBT-Thiophene / Schiff Base (O-H···N)
H-Bond Strength Weak (~2-4 kcal/mol). S is a poor proton acceptor.Strong (~6-10 kcal/mol). N is a robust acceptor.
ESIPT Efficiency Low.[4] Often quenched by torsional relaxation (twisting).High. The chelate ring is rigid, favoring radiative decay.
Role of Thiophene Core scaffold (inefficient).

-bridge or Electron Donor (D) to redshift emission.[5]

Key Insight: To design effective thiophene-based ESIPT dyes, avoid relying on the sulfur atom as the primary proton acceptor. Instead, use the thiophene ring to extend conjugation (lowering the HOMO-LUMO gap) while maintaining an O-H···N hydrogen bonding site (e.g., via a benzothiazole, imidazole, or imine linkage).

Pathway Visualization

The following diagram illustrates the ESIPT photocycle coupled with the Intramolecular Charge Transfer (ICT) effect introduced by thiophene substitution.

ESIPT_Mechanism cluster_thiophene Thiophene Substituent Effect Enol_S0 Enol (S0) Stable Ground State (O-H...N) Enol_S1 Enol* (S1) Excited State (High Acidity) Enol_S0->Enol_S1 Absorption (UV/Blue) Excitation Keto_S1 Keto* (S1) Proton Transferred (ICT State) Enol_S1->Keto_S1 ESIPT (<100 fs) Barrierless Keto_S0 Keto (S0) Unstable Ground State Keto_S1->Keto_S0 Fluorescence (Red/NIR) Large Stokes Shift Keto_S0->Enol_S0 Reverse PT Fast Thermal Decay Thiophene Thiophene Moiety (Electron Donor) ICT Enhanced ICT (Red-shifted Emission) Thiophene->ICT ICT->Keto_S1 Stabilizes LUMO

Caption: Four-level ESIPT photocycle. The thiophene moiety acts as an electron donor, stabilizing the excited Keto form via ICT, pushing emission into the red/NIR region.

Structural Design & Synthesis

Design Strategy: The "D-π-A" Approach

To maximize quantum yield (


) and shift emission to the Near-Infrared (NIR), employ a Donor-

-Acceptor architecture:
  • ESIPT Core (Acceptor): 2-(2'-hydroxyphenyl)benzothiazole (HBT) or Benzimidazole (HBI).

  • 
    -Bridge:  Thiophene (superior to benzene due to lower aromaticity and better planarity).
    
  • Donor: Diethylamino, Methoxy, or Triphenylamine attached to the phenyl ring.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a thiophene-extended HBT derivative.

Reagents:

  • 5-Bromo-2-(2'-hydroxyphenyl)benzothiazole (Precursor)

  • 2-Thiopheneboronic acid[6]

  • Pd(PPh₃)₄ (Catalyst)

  • K₂CO₃ (Base)

  • THF/Water (Solvent)

Step-by-Step Workflow:

  • Degassing: Dissolve 1.0 eq of Precursor and 1.2 eq of 2-Thiopheneboronic acid in THF:H₂O (4:1). Sparge with Argon for 20 mins. Rationale: Oxygen poisons the Pd(0) catalyst.

  • Catalysis: Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Reflux: Heat to 70°C for 12 hours under Argon. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Extract with DCM. Wash with brine. Dry over Na₂SO₄.

  • Purification: Column chromatography on silica gel. Note: ESIPT dyes often streak on silica due to the phenolic proton; add 1% acetic acid to the eluent if necessary.

Synthesis_Workflow Start Start: 5-Bromo-HBT Precursor Mix Mix with Thiophene Boronic Acid Solvent: THF/H2O Start->Mix Degas Degas (Argon, 20 min) Prevent Pd Oxidation Mix->Degas Reflux Reflux (70°C, 12h) Pd(PPh3)4 Catalyst Degas->Reflux Workup Extraction (DCM) & Drying Reflux->Workup Purify Column Chromatography (Hex:EtOAc) Workup->Purify

Caption: Suzuki coupling workflow for attaching thiophene moieties to ESIPT scaffolds.

Experimental Characterization

Spectroscopic Validation

A self-validating protocol must confirm two features: Large Stokes Shift and Solvatochromism .

ExperimentMethodologyExpected Result (Validation)
UV-Vis Absorption Scan 250–600 nm in aprotic (Toluene) vs. protic (MeOH) solvents.Dual bands may appear.[7] The Enol form dominates absorption (~350-400 nm).
Fluorescence Emission Excite at

. Record emission.
Stokes Shift > 80 nm . If shift is < 40 nm, ESIPT has failed (normal emission).
Solvatochromism Measure emission in Hexane, DCM, DMSO.Red shift in polar solvents indicates ICT character. Quenching in protic solvents (MeOH) suggests intermolecular H-bonding disrupting the ESIPT node.
¹H-NMR Titration Titrate with D₂O or CD₃OD.The phenolic -OH signal (>10 ppm) should disappear or broaden, confirming the labile proton.
Computational Validation (DFT)

To confirm the mechanism, perform Potential Energy Surface (PES) scans using Gaussian or ORCA.

  • Level of Theory: B3LYP/6-31G(d,p) or CAM-B3LYP (for charge transfer accuracy).

  • Coordinate: Scan the O-H bond length (0.9 Å to 2.0 Å).

  • Success Criteria: The

    
     state should show a barrierless or low-barrier (< 2 kcal/mol) path from Enol* to Keto*, while the 
    
    
    
    state shows a high barrier for the reverse process, trapping the Keto form long enough to emit.

References

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews. Link

  • Zhao, J., et al. (2012).[1] "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials." Physical Chemistry Chemical Physics. Link

  • Padalkar, V. S., & Sekar, N. (2016). "Excited-state intramolecular proton transfer (ESIPT) inspired solid state emitters." RSC Advances. Link

  • Catalán, J., et al. (2002). "On the internal proton transfer of 2-(2'-hydroxyphenyl)thiophene." The Journal of Physical Chemistry A. Link (Demonstrates the inefficiency of the simple O-H...S bond).

  • Park, S., et al. (2009). "Supramolecular gel formation of a 2-(2'-hydroxyphenyl)thiophene derivative." Chemical Communications. Link

Sources

Foundational

Photophysical Properties of Methyl 4-Arylthiophene-2-Carboxylates: A Technical Guide

Topic: Photophysical Properties of Methyl 4-Arylthiophene-2-Carboxylates Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Medicinal Chemists, and Material Scientists Executive Summary Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Photophysical Properties of Methyl 4-Arylthiophene-2-Carboxylates Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Medicinal Chemists, and Material Scientists

Executive Summary

Methyl 4-arylthiophene-2-carboxylates represent a versatile class of donor-


-acceptor (D-

-A) fluorophores. Characterized by a thiophene core acting as a conductive bridge between an electron-withdrawing carboxylate group at the C2 position and a variable aryl moiety at the C4 position, these scaffolds exhibit tunable photophysical properties. This guide provides a comprehensive analysis of their synthesis, electronic absorption, fluorescence mechanisms, and solvatochromic behavior, offering a roadmap for their application in bioimaging and optoelectronics.

Molecular Architecture & Design Logic

The photophysical utility of this scaffold stems from its D-


-A architecture :
  • Acceptor (A): The methyl ester (-COOMe) at C2 withdraws electron density, stabilizing the LUMO.

  • 
    -Bridge:  The thiophene ring facilitates electronic communication and reduces the HOMO-LUMO gap compared to benzene analogs.
    
  • Donor (D): The aryl group at C4 modulates the HOMO energy level. Substituents on this aryl ring (e.g., -OMe, -NMe

    
    , -CN) allow for fine-tuning of the intramolecular charge transfer (ICT) band.
    
Structure-Property Relationship (SPR)
  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or dimethylamino (-NMe

    
    ) on the C4-aryl ring enhance ICT, resulting in a bathochromic (red) shift in both absorption and emission.
    
  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO

    
    ) or cyano (-CN) reduce ICT efficiency, typically leading to hypsochromic (blue) shifts and often quenching fluorescence via non-radiative decay pathways.
    

Chemical Synthesis: Suzuki-Miyaura Protocol

The most robust route to methyl 4-arylthiophene-2-carboxylates is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 4-bromothiophene-2-carboxylate with aryl boronic acids.

Reaction Scheme Visualization

SynthesisWorkflow Start Methyl 4-bromothiophene- 2-carboxylate Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2 eq) Start->Catalyst Reagent Aryl Boronic Acid Ar-B(OH)2 Reagent->Catalyst Solvent DME / H2O (3:1) Reflux, 12-24h Catalyst->Solvent Mix & Degas Product Methyl 4-Arylthiophene- 2-carboxylate Solvent->Product Cross-Coupling Purification Flash Chromatography (Hexane/EtOAc) Product->Purification Workup

Figure 1: Optimized synthetic workflow for the generation of the 4-arylthiophene-2-carboxylate library.

Detailed Protocol
  • Reagents: Combine methyl 4-bromothiophene-2-carboxylate (1.0 equiv), aryl boronic acid (1.2 equiv), and Na

    
    CO
    
    
    
    (2.0 equiv) in a reaction flask.
  • Solvent System: Add a mixture of 1,2-dimethoxyethane (DME) and water (3:1 v/v). Note: Toluene/Ethanol/Water is a viable alternative.

  • Degassing: Purge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) under positive inert gas pressure.
  • Reaction: Reflux at 85-90°C for 12–24 hours. Monitor via TLC (typically 10-20% EtOAc in Hexane).

  • Workup: Cool to RT, extract with dichloromethane (DCM), dry over MgSO

    
    , and concentrate. Purify via silica gel column chromatography.
    

Photophysical Characterization

Electronic Absorption

These compounds typically display two major absorption bands in the UV region:

  • High Energy Band (~250-280 nm): Attributed to local

    
    -
    
    
    
    * transitions of the aromatic rings.
  • Low Energy Band (~290-340 nm): Attributed to the Intramolecular Charge Transfer (ICT) from the aryl donor to the carboxylate acceptor.

Table 1: Predicted Spectral Properties (Solvent: Dichloromethane)

Aryl Substituent (C4)Electronic Nature

(nm)

(nm)
Expected

PhenylNeutral290 - 300380 - 4000.05 - 0.15
4-MethoxyphenylWeak Donor300 - 315410 - 4300.10 - 0.30
4-(Dimethylamino)phenylStrong Donor320 - 350450 - 5000.30 - 0.60
4-CyanophenylAcceptor280 - 290370 - 390< 0.05
Fluorescence & Solvatochromism

The emission of methyl 4-arylthiophene-2-carboxylates is highly sensitive to solvent polarity, a phenomenon known as positive solvatochromism .

  • Mechanism: Upon excitation, the molecule undergoes charge transfer, creating a highly dipolar excited state (ICT state). Polar solvents (e.g., DMSO, Methanol) stabilize this excited state more than the ground state, lowering the energy gap and causing a red shift (bathochromic shift) in emission.

  • Stokes Shift: Large Stokes shifts (80–150 nm) are common, minimizing self-absorption and making these dyes suitable for fluorescence imaging.

Jablonski Diagram & Energy Flow

Jablonski S0 Ground State (S0) Neutral Geometry S1_LE Locally Excited (LE) Frank-Condon State S0->S1_LE Absorption (hv) S1_ICT ICT State (S1) Polar/Relaxed S1_LE->S1_ICT Solvent Relaxation (10^-12 s) S1_ICT->S0 Fluorescence (hv') S1_ICT->S0 Internal Conversion (Heat) T1 Triplet State (T1) S1_ICT->T1 ISC T1->S0 Non-radiative

Figure 2: Jablonski diagram illustrating the excitation, solvent relaxation to the ICT state, and subsequent emission.

Experimental Protocols

Determination of Fluorescence Quantum Yield ( )

Method: Relative method using a standard (e.g., Quinine Sulfate in 0.1 M H


SO

,

).

Protocol:

  • Preparation: Prepare solutions of the sample and the standard. Ensure the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.05) to avoid inner-filter effects.

  • Measurement: Record the UV-Vis spectrum to confirm absorbance. Record the integrated fluorescence emission spectrum (

    
    ) using the same excitation wavelength for both.
    
  • Calculation: Use the following equation:

    
    
    
    • 
      : Sample, 
      
      
      
      : Reference
    • 
      : Integrated area under emission curve
      
    • 
      : Absorbance at excitation wavelength
      
    • 
      : Refractive index of the solvent
      
Solvatochromic Analysis (Lippert-Mataga Plot)

To quantify the change in dipole moment (


):
  • Measure absorption (

    
    ) and emission (
    
    
    
    ) maxima (in cm
    
    
    ) in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
  • Calculate the Stokes shift (

    
    ).
    
  • Plot

    
     vs. the orientation polarizability (
    
    
    
    ):
    
    
    • 
      : Dielectric constant
      
    • 
      : Refractive index
      
  • The slope of the linear fit correlates to the change in dipole moment. A steeper slope indicates stronger ICT character.

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Title: The Suzuki reaction: A powerful tool for the synthesis of biaryls.[1][2][3][4]

    • Source:Chem. Rev., 1995, 95, 2457-2483.[2]

    • URL:[Link]

  • Photophysics of Thiophene Deriv

    • Title: Synthesis and photophysical properties of novel 4-aryl substituted thiophene deriv
    • Source:J. Chem. Res., 2011, 35, 579–581.[5]

    • URL:[Link][4]

  • Solvatochromism & ICT in Push-Pull Thiophenes

    • Title: Photophysical properties and fluorosolvatochromism of D– –A thiophene based deriv
    • Source:RSC Adv., 2020, 10, 43459.
    • URL:[Link]

  • Quantum Yield Measurement Standards

    • Title: Relative and absolute determination of fluorescence quantum yields of transparent samples.
    • Source:N
    • URL:[Link]

  • Compound Data (Methyl 4-phenylthiophene-2-carboxyl

    • Title: Methyl 4-phenylthiophene-2-carboxylate (CAS 21676-90-4).[6]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Exploratory

Conformational Locking and Photophysics in 2-Hydroxyphenyl Thiophene Esters: A Comprehensive Technical Guide

Executive Summary The structural integration of a 2-hydroxyphenyl moiety with a thiophene ester backbone creates a highly privileged scaffold in modern materials science, fluorescent probe design, and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integration of a 2-hydroxyphenyl moiety with a thiophene ester backbone creates a highly privileged scaffold in modern materials science, fluorescent probe design, and medicinal chemistry. The defining physiochemical feature of this system is the formation of a robust intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl donor and the ester carbonyl (or thiophene ring) acceptor. This technical whitepaper explores the causality behind IMHB-induced conformational locking, the resulting photophysical phenomena—specifically Excited-State Intramolecular Proton Transfer (ESIPT)—and the self-validating experimental protocols required to characterize these systems.

Mechanistic Foundations of Conformational Locking

In 2-hydroxyphenyl thiophene esters, the IMHB restricts free rotation around the aryl-thiophene linkage. This "conformational locking" stabilizes the molecule into a planar or near-planar ground-state geometry[1]. The thermodynamic stability of this locked state is driven by both electrostatic attraction and orbital overlap (specifically, the donation of electron density from the carbonyl oxygen's non-bonding lone pair into the anti-bonding


 orbital of the phenolic O-H bond).

By locking the molecular configuration, the IMHB effectively dictates the rotameric population, preventing the formation of higher-energy, twisted conformations[1]. This restriction is highly resilient in non-polar environments, where the intramolecular bridge outcompetes weak solvent interactions, leading to the formation of stable pseudo-ring systems with clearly defined geometries[2].

Excited-State Intramolecular Proton Transfer (ESIPT)

The most significant consequence of the IMHB in 2-hydroxyphenyl thiophene derivatives is the facilitation of ESIPT. When the locked enol tautomer absorbs a photon, the molecule undergoes vertical excitation to the first singlet excited state (


).

This excitation induces a massive redistribution of electron density: the phenolic proton becomes highly acidic, and the ester carbonyl oxygen becomes highly basic. This thermodynamic driving force triggers an ultrafast (


 ps) proton transfer across the pre-existing hydrogen bond, converting the excited enol (

) into an excited keto (

) tautomer[3].

Because the


 state is geometrically relaxed and structurally distinct from the ground state, its subsequent radiative decay to the ground-state keto (

) form emits a photon at a significantly lower energy, resulting in a massive Stokes shift (often

cm

). The system then undergoes a reverse proton transfer (RPT) to regenerate the original enol ground state[4].

ESIPT_Pathway E Ground-State Enol (E) Stable IMHB E_star Excited-State Enol (E*) Charge Redistribution E->E_star UV Excitation (Absorption) K_star Excited-State Keto (K*) Proton Transferred E_star->K_star Ultrafast ESIPT (< 1 ps) K Ground-State Keto (K) Unstable Intermediate K_star->K Fluorescence (Large Stokes Shift) K->E Reverse Proton Transfer (RPT)

Figure 1: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Methodologies & Validation Protocols

To rigorously validate the presence and strength of the IMHB, a multi-modal analytical approach is required. Relying on a single technique can lead to false positives (e.g., misidentifying intermolecular dimerization as an intramolecular bond). The following self-validating protocol ensures high-fidelity characterization.

Protocol: Multi-Modal Validation of IMHB

Step 1: Synthesis and Purification Ensure the 2-hydroxyphenyl thiophene ester is synthesized with


 purity via standard cross-coupling (e.g., Suzuki-Miyaura) and esterification techniques, followed by chromatographic purification. Impurities can act as exogenous hydrogen bond competitors.

Step 2: Solution-State Conformational Analysis via


H NMR Titration 
  • Procedure: Dissolve the compound in a non-polar, non-competing solvent (e.g., CDCl

    
    ). Record the baseline 
    
    
    
    H NMR spectrum. Gradually titrate a strong H-bond accepting solvent (e.g., DMSO-
    
    
    ) from 0% to 50% v/v, recording spectra at each step.
  • Causality: The phenolic OH proton involved in a strong IMHB is highly deshielded, typically appearing far downfield. If the IMHB provides a robust conformational lock, the OH chemical shift will exhibit minimal perturbation upon DMSO addition, as the intramolecular bridge outcompetes intermolecular solvent interactions[1].

Step 3: Solid-State Geometry Elucidation via SC-XRD

  • Procedure: Grow single crystals via slow evaporation from a binary solvent system (e.g., Dichloromethane/Hexane). Analyze using a single-crystal X-ray diffractometer.

  • Causality: SC-XRD provides absolute spatial coordinates. An O···O heteroatom distance of 2.50–2.65 Å definitively confirms the IMHB geometry and the resulting coplanarity of the hydroxyphenyl and thiophene rings[2].

Step 4: Photophysical Characterization of ESIPT

  • Procedure: Measure UV-Vis absorption and fluorescence emission in solvents of varying polarity and proticity (e.g., toluene, DCM, ethanol).

  • Causality: The presence of dual emission (a shorter wavelength enol emission and a highly Stokes-shifted keto emission) confirms the ESIPT process. In highly protic solvents like water or ethanol, intermolecular H-bonding may disrupt the IMHB, suppressing the ESIPT process and serving as a negative control[3].

Workflow Synthesis 1. Synthesis & Purification NMR 2. 1H NMR Titration (Solution State) Synthesis->NMR XRD 3. SC-XRD (Solid State) Synthesis->XRD Optical 4. UV-Vis & Fluorescence (Photophysics) Synthesis->Optical DFT 5. DFT Computations (Theoretical Validation) NMR->DFT XRD->DFT Optical->DFT

Figure 2: Self-validating experimental workflow for characterizing IMHB and ESIPT.

Quantitative Data Presentation

The following table summarizes the benchmark quantitative markers used to verify the presence and strength of the IMHB in 2-hydroxyphenyl thiophene ester systems.

ParameterTypical RangeAnalytical MethodMechanistic Significance
Heteroatom Distance (O···O) 2.50 – 2.65 ÅSC-XRDDefines the spatial constraint and strength of the H-bond.
Bond Angle (O-H···O) 145° – 165°SC-XRDLinearity directly correlates with maximum orbital overlap.

H NMR

(OH)
10.5 – 13.5 ppm

H NMR (CDCl

)
Extreme deshielding indicates a strong electron density pull.
Stokes Shift 6,000 – 10,000 cm

Fluorescence SpecConfirms the geometric relaxation of the

state.
Energy Barrier (ESIPT) 1.5 – 4.0 kcal/molDFT (e.g., B3LYP)A low barrier enables the ultrafast proton transfer mechanism.

References

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. National Institutes of Health (PMC). URL:[Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. URL:[Link]

  • Theoretical Insights into the Effect of Different Numbers of Thiophene Groups on Hydrogen Bond Interaction and Excited-State Intramolecular Proton-Transfer Process for Flavonoid Derivatives. ACS Publications. URL:[Link]

  • Tail-Assisted Excited-State Intramolecular Proton Transfer (ta-ESIPT) Fluorophores: A Universal Ratiometric Platform for Hydration-Sensitive Biomolecular Imaging and Sensing. ACS Publications. URL:[Link]

Sources

Foundational

Electronic Absorption Spectra of Hydroxy-Substituted Thiophene Carboxylates

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Hydroxy-substituted thiophene carboxylates, exemplified by Methyl 3-hydroxythiophene-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy-substituted thiophene carboxylates, exemplified by Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9) and its acid form (CAS 5118-07-0), represent a critical scaffold in medicinal chemistry and optoelectronics.[1] Unlike simple thiophenes, these molecules exhibit complex electronic behaviors driven by keto-enol tautomerism , intramolecular hydrogen bonding (IMHB) , and donor-acceptor (push-pull) dynamics .[1]

This guide provides a rigorous analysis of their electronic absorption spectra (UV-Vis), detailing the structural factors controlling transitions, solvatochromic shifts, and pH-dependent ionization.[1] It includes validated experimental protocols and computational (TD-DFT) correlation strategies to empower researchers in characterizing these systems.[1][2]

Molecular Architecture & Electronic Theory

The Tautomeric Equilibrium

The spectral fingerprint of 3-hydroxythiophene derivatives is dictated by the equilibrium between the hydroxy (enol) and thiophenone (keto) forms.

  • Unsubstituted 3-hydroxythiophene: Predominantly exists in the keto form (thiophen-3(2H)-one) due to the lack of stabilization for the enol.

  • 2-Carboxylate Substitution: The introduction of an ester or acid group at the C2 position drastically shifts the equilibrium toward the enol form . This is driven by two factors:

    • Resonance Stabilization: The

      
      -system is extended between the electron-donating hydroxy group and the electron-withdrawing carbonyl.[2]
      
    • Intramolecular Hydrogen Bonding (IMHB): A planar 6-membered ring is formed between the hydroxyl proton and the carbonyl oxygen (

      
      ), locking the molecule in a planar, conjugated enol state.
      
Electronic Transitions

The primary absorption band (typically 280–340 nm) arises from a


 transition with significant Intramolecular Charge Transfer (ICT)  character.[1][2]
  • HOMO: Localized on the thiophene ring and the hydroxy lone pair (Donor).

  • LUMO: Delocalized onto the carboxylate/carbonyl moiety (Acceptor).[1][2]

ElectronicTransitions cluster_0 Ground State (S0) cluster_1 Excited State (S1) Keto Keto Form (Thiophenone) Less Conjugated Enol Enol Form (Hydroxythiophene) Stabilized by IMHB Keto->Enol C2-Ester Stabilization ICT ICT State (Polarized) π -> π* Enol->ICT Absorption (hν) λmax: 280-340 nm Effect Solvent & pH Modulate Gap Effect->Enol Effect->ICT

Caption: Tautomeric equilibrium and electronic transition pathway. The C2-carboxylate stabilizes the Enol form via IMHB, facilitating the


 transition.

Solvatochromism & Environmental Sensitivity[1][2]

The "push-pull" nature of these chromophores makes them sensitive to the solvent environment.[2]

Solvatochromic Shifts
  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): The IMHB remains intact.[1] The spectrum reflects the "gas-phase-like" planar enol form.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These stabilize the highly polar excited ICT state more than the ground state, typically leading to a bathochromic (red) shift .

  • Protic Solvents (e.g., Methanol, Water): Can disrupt the IMHB by competing for hydrogen bonding.[1] This may cause a hypsochromic (blue) shift if the planar conformation is twisted, or a red shift if intermolecular H-bonding stabilizes the ionic forms.

Table 1: Expected Spectral Trends

Solvent TypeInteraction MechanismSpectral Effect
Non-Polar (Hexane)Minimal interaction; IMHB dominant.[1][2]Baseline

(Sharp peaks).[1][2]
Polar Aprotic (DMSO)Dipole-dipole stabilization of ICT excited state.[1][2]Red shift (10–20 nm); Broadening.[1][2]
Polar Protic (MeOH)H-bond donation/acceptance; IMHB competition.[1][2]Variable; often broadened due to conformational heterogeneity.[1][2]

pH-Dependence & Ionization Equilibria[3]

For 3-hydroxythiophene-2-carboxylic acid (and to a lesser extent the ester), pH is the most critical variable.

Ionization States[1][2]
  • Cationic Form (pH < 1): Protonation of the carbonyl oxygen (rare, requires strong acid).[1][2]

  • Neutral Form (pH ~ 2–7): The dominant species is the neutral enol with IMHB.[1][2]

  • Anionic Form (pH > 8): Deprotonation of the 3-hydroxyl group (

    
    ).[1][2]
    
    • Spectral Consequence: Formation of the thiophenolate anion pushes electron density into the ring, drastically raising the HOMO energy. This results in a strong bathochromic shift (often >40 nm) and hyperchromic effect (increased intensity).[1][2]

Ionization Acid Neutral Enol (pH 4) λmax ~300 nm Base Thiophenolate Anion (pH 10) λmax ~340 nm Acid->Base Deprotonation (-H+) pKa ~ 8-9 Base->Acid Protonation (+H+)

Caption: pH-dependent ionization of the 3-hydroxy group.[1] Deprotonation leads to a significant red shift due to increased electron donation.

Experimental Protocols

Protocol: UV-Vis Characterization

Objective: Determine


, molar absorptivity (

), and pKa.[1]

Materials:

  • Analyte: Methyl 3-hydroxythiophene-2-carboxylate (>97% purity).[1][2]

  • Solvents: Spectroscopic grade Methanol, DMSO, Cyclohexane.[1]

  • Buffers: Phosphate/Citrate buffer series (pH 2–12).[1][2]

Workflow:

  • Stock Solution Prep:

    • Weigh ~1.5 mg of analyte.[1][2]

    • Dissolve in 10 mL Methanol to create a ~1 mM stock.[1][2]

    • Note: Sonicate if necessary; these compounds can be crystalline and slow to dissolve.[1][2]

  • Working Solutions:

    • Dilute stock 1:100 into the target solvent/buffer to achieve ~10

      
      M concentration.[2]
      
    • Critical: Ensure the final absorbance is between 0.2 and 0.8 AU for linearity.[2]

  • Spectral Acquisition:

    • Instrument: Double-beam spectrophotometer (e.g., Shimadzu UV-1800 or similar).[1][2]

    • Baseline: Run a blank with pure solvent/buffer.[1][2]

    • Parameters: Scan range 200–500 nm; Scan speed: Medium; Slit width: 1 nm.

  • pKa Determination (Titration):

    • Prepare 10 samples of constant analyte concentration in buffers ranging pH 2 to 12.[1][2]

    • Measure absorbance at the anionic

      
      .[1][2]
      
    • Plot Absorbance vs. pH.[1][2] The inflection point is the

      
      .[2]
      
Computational Correlation (TD-DFT)

To validate experimental bands, Time-Dependent Density Functional Theory (TD-DFT) is recommended.[1]

  • Geometry Optimization: DFT/B3LYP/6-311+G(d,p) with IEFPCM solvation model.

  • Excited States: Calculate first 6 singlet states.

  • Analysis: Compare theoretical vertical excitation energies (

    
    ) with experimental 
    
    
    
    .
    • Note: B3LYP often underestimates charge-transfer energies; range-separated functionals like CAM-B3LYP or

      
      B97X-D  are preferred for these push-pull thiophenes.[2]
      

Applications in Drug Discovery[4]

The spectral properties of these compounds are not just analytical curiosities; they are functional tools in drug development.[2]

  • Bioisosteres: The hydroxy-thiophene-carboxylate motif acts as a bioisostere for salicylates (aspirin derivatives), offering different lipophilicity (LogP ~1.[1][2]2) and metabolic stability.[1][2][3]

  • Fluorescence Probes: While the native quantum yield is often low due to non-radiative decay (rotation), rigidifying the structure (e.g., complexation with

    
     or 
    
    
    
    ) can turn "on" fluorescence, making them useful as chemosensors.[1]
  • Fragment Screening: The distinct UV footprint allows for rapid quality control during high-throughput fragment-based drug discovery (FBDD).[1][2]

References

  • Sigma-Aldrich. Methyl 3-hydroxythiophene-2-carboxylate Product Analysis.

  • PubChem. 3-Hydroxythiophene-2-carboxylic acid (Compound Summary).

  • Santa Cruz Biotechnology. Methyl 3-hydroxythiophene-2-carboxylate Properties.

  • ResearchGate. Chemical and spectroscopic properties of the 3-hydroxythiophene system. (Hunter & McNab).[1][2][4]

  • MDPI. DFT Studies on Physicochemical Properties and Spectral Data of Thiophene Derivatives.

Sources

Exploratory

Engineering Mega Stokes Shifts: A Technical Guide to 2-Hydroxyphenyl Thiophene Fluorophores and ESIPT Dynamics

Executive Summary In the realm of advanced fluorescence microscopy, biological imaging, and optoelectronics, fluorophores exhibiting large Stokes shifts are highly sought after. A large Stokes shift minimizes self-quench...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced fluorescence microscopy, biological imaging, and optoelectronics, fluorophores exhibiting large Stokes shifts are highly sought after. A large Stokes shift minimizes self-quenching, eliminates excitation back-scattering interference, and improves the signal-to-noise ratio in complex biological matrices [1].

Among the most effective mechanisms for generating these "mega" Stokes shifts (>100 nm or >10,000 cm⁻¹) is Excited-State Intramolecular Proton Transfer (ESIPT) . While classic ESIPT molecules like 2-(2-hydroxyphenyl)benzothiazole (HBT) are well-documented, the integration of thiophene moieties into the 2-hydroxyphenyl scaffold has emerged as a powerful strategy for structural tuning. Thiophene acts as an electron-rich, low-aromaticity π-bridge that facilitates superior electron delocalization, lowers the HOMO-LUMO gap, and drastically red-shifts emission profiles [2]. This whitepaper provides an in-depth mechanistic analysis, quantitative data, and self-validating protocols for characterizing 2-hydroxyphenyl thiophene-based fluorophores.

Mechanistic Foundations: The ESIPT Photocycle

The defining characteristic of 2-hydroxyphenyl thiophene derivatives (and their benzazole/triazine conjugates) is their ability to undergo a rapid, four-level photochemical cycle.

  • Ground-State Enol (E-S0): In the ground state, the molecule exists predominantly in the enol form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and an adjacent heteroatom acceptor (e.g., a nitrogen on a conjugated azole or a carbonyl oxygen).

  • Excited-State Enol (E-S1): Upon photon absorption (

    
    ), the molecule is excited to the S1 state. The redistribution of electron density increases the acidity of the hydroxyl proton and the basicity of the acceptor.
    
  • Excited-State Keto (K-S1): This thermodynamic shift triggers an ultrafast (sub-picosecond) proton transfer, yielding the excited keto tautomer. Because the K-S1 state has a significantly lower energy level than the E-S1 state, the subsequent fluorescence emission (

    
    ) occurs at a much longer wavelength.
    
  • Ground-State Keto (K-S0): Following emission, the molecule relaxes to the unstable ground-state keto form, which rapidly undergoes reverse proton transfer (GSIPT) to regenerate the original enol form.

The causality here is critical: The massive structural and electronic reorganization between the absorbing species (Enol) and the emitting species (Keto) is what inherently bypasses Kasha's rule of small geometric displacement, resulting in the mega Stokes shift.

ESIPT_Mechanism E_S0 Enol (S0) Ground State E_S1 Enol (S1) Excited State E_S0->E_S1 Absorption (Short λ) K_S1 Keto (S1) Excited State E_S1->K_S1 Ultrafast ESIPT (< 1 ps) K_S0 Keto (S0) Ground State K_S1->K_S0 Emission (Long λ, Large Shift) K_S0->E_S0 Reverse GSIPT (Fast)

Figure 1: The four-level ESIPT photocycle illustrating the Enol-Keto tautomerization responsible for large Stokes shifts.

Structural Tuning: The Role of Thiophene

Replacing standard phenyl rings with thiophene in ESIPT scaffolds (e.g., creating 5-(4-hydroxyphenyl)thiophene-2-carbaldehyde derivatives or thiophene-flanked benzoxazoles) introduces specific photophysical advantages [3]:

  • Reduced Aromatic Resonance Energy: Thiophene has lower resonance energy than benzene. This allows the π-electrons to be more easily mobilized across the donor-acceptor axis, enhancing Intramolecular Charge Transfer (ICT) alongside ESIPT.

  • Polarizability: The sulfur atom in the thiophene ring is highly polarizable, which stabilizes the excited state dipole, often leading to positive solvatochromism.

  • Red-Shifted Emission: By lowering the HOMO-LUMO gap, thiophene integration reliably pushes the keto emission into the green, red, or even near-infrared (NIR) spectrum, which is vital for deep-tissue biological imaging.

Quantitative Data Summary

The table below summarizes the Stokes shift values of various thiophene-integrated ESIPT fluorophores, demonstrating the "mega" shift capabilities of these architectures [1][2][3].

Fluorophore Scaffold / DerivativeAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Stokes Shift (cm⁻¹)
Classic HBT (Baseline) ~330~470~140 ~9,000
2-(Thiophen-2-yl)phenol derivatives 340 - 360450 - 520110 - 160 >7,000
Thienyl-substituted 1,3,5-triazines ~350~510~160 >10,000
2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA) 382568186 ~8,500
Terpyridine-benzoxadiazole thiophene hybrids 497624127 ~4,000

Experimental Protocols for Photophysical Characterization

To ensure scientific integrity and reproducible data, the characterization of 2-hydroxyphenyl thiophene fluorophores must follow a self-validating workflow. The presence of trace fluorescent impurities can easily be mistaken for dual-emission (a common feature in ESIPT where both enol and keto forms emit).

Step-by-Step Methodology

Step 1: Pre-Analytical Purity Validation

  • Action: Purify the synthesized thiophene fluorophore using preparative HPLC. Confirm purity (>99%) via ¹H-NMR and LC-MS.

  • Causality: ESIPT molecules are highly sensitive to their microenvironment. Impurities or unreacted phenolic precursors can exhibit distinct fluorescence that masks or mimics the E-S1

    
     E-S0 emission, corrupting the Stokes shift calculation.
    

Step 2: Solvent Matrix Preparation

  • Action: Prepare

    
     solutions of the fluorophore in a polarity gradient of solvents: Cyclohexane (non-polar, aprotic), Dichloromethane (moderate, aprotic), and Ethanol (polar, protic).
    
  • Causality: Protic solvents (like ethanol) can form intermolecular hydrogen bonds with the fluorophore, disrupting the intramolecular hydrogen bond required for ESIPT. Observing the suppression of the large Stokes shift in protic solvents validates that the mechanism is indeed ESIPT and not simple ICT.

Step 3: UV-Vis Absorption Spectroscopy

  • Action: Record the absorption spectrum from 250 nm to 600 nm using a dual-beam spectrophotometer. Identify the lowest-energy absorption band (the

    
     transition).
    
  • Causality: Accurate determination of the excitation wavelength is necessary to calculate the exact energy gap.

Step 4: Steady-State Fluorescence Measurement

  • Action: Excite the sample at the

    
     determined in Step 3. Record the emission spectrum. Look for dual emission peaks: a shorter wavelength peak (Enol emission) and a dominant longer wavelength peak (Keto emission).
    
  • Causality: The ratio of these peaks provides insight into the thermodynamic equilibrium of the excited state tautomerization.

Step 5: Stokes Shift Calculation

  • Action: Calculate the Stokes shift (

    
    ) in wavenumbers (cm⁻¹) using the formula:
    
    
    
    
  • Causality: While nanometers (nm) are commonly used, wavenumbers provide a true representation of the energy difference independent of the absolute spectral position.

Experimental_Workflow Step1 1. Synthesis & HPLC Purification (Eliminate impurity artifacts) Step2 2. Aprotic vs. Protic Solvent Testing (Verify intramolecular H-bond reliance) Step1->Step2 Step3 3. UV-Vis Absorption (Determine S0 -> S1 transition) Step2->Step3 Step4 4. Steady-State Fluorescence (Map Enol/Keto dual emission) Step3->Step4 Step5 5. Stokes Shift Calculation (Quantify energy gap in cm⁻¹) Step4->Step5 Step6 6. TD-DFT Computational Validation (Map HOMO-LUMO & orbital densities) Step5->Step6

Figure 2: Self-validating experimental workflow for characterizing ESIPT fluorophore photophysics.

Conclusion

The integration of thiophene into 2-hydroxyphenyl architectures represents a highly effective methodology for engineering fluorophores with mega Stokes shifts. By leveraging the low aromaticity and high polarizability of the thiophene ring, researchers can push ESIPT emission into the red and NIR regions while maintaining Stokes shifts well above 100 nm. Adhering to rigorous, self-validating spectroscopic protocols ensures that these unique photophysical properties are accurately quantified and optimized for downstream applications in bioimaging and materials science.

References

  • White light employing luminescent engineered large (mega) Stokes shift molecules: a review Source: RSC Advances, 2021, 11, 14293-14319. URL:[Link]

  • Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies Source: PubMed Central (PMC), National Institutes of Health, 2022. URL:[Link]

  • Synthetic Routes to Fluorescent Dyes Exhibiting Large Stokes Shifts Source: The Journal of Organic Chemistry, ACS Publications, 2012. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate via Suzuki-Miyaura Cross-Coupling

Abstract This application note details a robust, scalable protocol for the synthesis of methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (Target Molecule 3 ). The method utilizes a palladium-catalyzed Suzuki-Miyaura cro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (Target Molecule 3 ). The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 4-bromothiophene-2-carboxylate and 2-hydroxyphenylboronic acid . Special attention is given to overcoming the challenges associated with ortho-hydroxy substituted boronic acids, including catalyst poisoning and protodeboronation. This guide includes optimized reaction conditions, purification strategies, and quality control metrics suitable for medicinal chemistry and early-stage process development.

Introduction & Retrosynthetic Analysis

Biaryl thiophene carboxylates are privileged scaffolds in drug discovery, serving as precursors for tricyclic thienochromenones and inhibitors in various kinase signaling pathways. The synthesis of 3 presents a specific regiochemical challenge: installing the aryl group at the thiophene C4 position while preserving the C2-ester and the free phenolic hydroxyl group.

Retrosynthetic Logic

The most convergent route disconnects the C4–C1' biaryl bond. We utilize methyl 4-bromothiophene-2-carboxylate (1) as the electrophile due to the commercial availability and stability of the thiophene ester. The nucleophile is 2-hydroxyphenylboronic acid (2) .

  • Strategic Choice: Direct coupling of the free phenol is preferred over protection/deprotection sequences (e.g., O-methylation) to maximize atom economy and reduce step count. However, the free ortho-hydroxyl group can coordinate to Pd(II) intermediates, potentially stalling the catalytic cycle. We mitigate this by selecting a sterically demanding, electron-rich ligand system (e.g., dppf or SPhos) and an optimized base/solvent system.

Retrosynthesis Target Target (3) Methyl 4-(2-hydroxyphenyl) thiophene-2-carboxylate SM1 Electrophile (1) Methyl 4-bromothiophene- 2-carboxylate Target->SM1 Suzuki-Miyaura Disconnection SM2 Nucleophile (2) 2-Hydroxyphenylboronic acid Target->SM2

Figure 1: Retrosynthetic disconnection of the target biaryl thiophene.

Critical Reaction Parameters

Catalyst Selection
  • Standard: Pd(dppf)Cl₂·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

    • Rationale: The large bite angle of the dppf ligand facilitates reductive elimination, which is crucial for forming sterically congested biaryls. It is robust against air and moisture.

  • High-Performance Alternative: SPhos Pd G2 (Buchwald Precatalyst).

    • Rationale: If the reaction is sluggish, SPhos provides a highly active catalytic species that prevents the ortho-hydroxyl group from poisoning the metal center.

Base & Solvent System[1]
  • Base: Potassium Phosphate Tribasic (K₃PO₄) .

    • Rationale: Carbonates (K₂CO₃) are common but can be too weak to effectively activate the boronic acid in the presence of the acidic phenol. K₃PO₄ buffers the system effectively.

  • Solvent: 1,4-Dioxane / Water (4:1) .

    • Rationale: A biphasic system is essential. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while dioxane solubilizes the organic halides.

Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)CAS No.
Methyl 4-bromothiophene-2-carboxylate (1) 221.071.01.10 g (5.0 mmol)[16629-14-4]
2-Hydroxyphenylboronic acid (2) 137.931.20.83 g (6.0 mmol)[89466-08-0]
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05204 mg (0.25 mmol)[95464-05-4]
K₃PO₄ (Tribasic) 212.273.03.18 g (15.0 mmol)[7778-53-2]
1,4-Dioxane Solvent-20 mL[123-91-1]
Water (Deionized) Solvent-5 mL[7732-18-5]
Step-by-Step Procedure
Step 1: Reaction Assembly
  • Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Charging Solids: Add Methyl 4-bromothiophene-2-carboxylate (1) , 2-Hydroxyphenylboronic acid (2) , and K₃PO₄ to the flask.

  • Solvent Addition: Add 1,4-Dioxane (20 mL) and Water (5 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of inert gas. Seal the vessel with a septum or pressure cap.

Step 2: Reaction Execution
  • Heating: Place the vessel in a pre-heated oil block/bath at 90 °C .

  • Monitoring: Stir vigorously (800 RPM). Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS after 2 hours.

    • Target Rf: ~0.35 (Product is more polar than starting bromide due to the hydroxyl group).

    • Completion: Typically 4–6 hours. If incomplete, add an additional 0.02 eq of catalyst and heat for 2 more hours.

Step 3: Workup
  • Cooling: Allow the mixture to cool to room temperature.

  • Acidification (Optional but Recommended): Carefully adjust pH to ~6–7 using 1M HCl. Note: This ensures the phenol is protonated for extraction, preventing loss into the aqueous layer.

  • Extraction: Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Drying: Combine organic layers, wash with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure to yield a crude dark oil/solid.

Step 4: Purification
  • Column Chromatography: Purify using silica gel (Flash Chromatography).

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Elution Order: Unreacted bromide (non-polar) → Product (3) → Boronic acid residues/homocoupling byproducts (polar).

  • Recrystallization (High Purity): If necessary, recrystallize from minimal hot Ethanol or Toluene/Hexane to obtain an off-white crystalline solid.

Mechanism & Workflow Visualization

The catalytic cycle involves oxidative addition of the thiophene bromide, base-mediated transmetallation of the boronic acid, and reductive elimination to form the biaryl bond.

Workflow Start Start: Degas Solvents & Reagents Reaction Reaction: Pd(dppf)Cl2, 90°C, 4-6h Start->Reaction Check QC Check: TLC/LC-MS Reaction->Check Check->Reaction Incomplete (+Time/Cat) Workup Workup: Acidify (pH 6), Extract (EtOAc) Check->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Final Product: Methyl 4-(2-hydroxyphenyl) thiophene-2-carboxylate Purify->Final

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Quality Control & Characterization

Expected Data for Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate:

  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Phenol -OH: δ ~9.8 ppm (s, 1H, exchangeable).

    • Thiophene Protons: Two singlets or doublets (J~1.5 Hz) at δ ~7.8 ppm (H5) and ~8.2 ppm (H3). Note: The H5 proton adjacent to sulfur is typically more shielded than H3 which is ortho to the ester.

    • Aromatic Protons: Multiplets at δ 7.2–7.5 ppm (4H, phenyl ring).

    • Methyl Ester:[1] Singlet at δ 3.85 ppm (3H).

  • MS (ESI): Calculated for C₁₂H₁₀O₃S [M+H]⁺: 235.04. Found: 235.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by free phenol.Switch to SPhos Pd G2 (2–5 mol%). Alternatively, protect the phenol as a methyl ether (use 2-methoxyphenylboronic acid) and deprotect with BBr₃ post-coupling.
Protodeboronation Reaction temp too high or base too strong.Lower temp to 80°C. Switch base to Cs₂CO₃ or K₂CO₃ . Ensure water content is controlled (4:1 ratio).
Homocoupling Inadequate degassing (Oxygen present).Sparge solvents for at least 20 mins. Ensure reaction is under positive Argon pressure.
Starting Material Remains Inactive catalyst (Pd black formation).Add fresh catalyst batch. Ensure ligand:Pd ratio is correct (if not using pre-formed catalyst).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (2025). Suzuki Coupling of Bromothiophenes: Comparative Protocols. BenchChem Protocols. Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 4-bromothiophene-2-carboxylate.[3] Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Conditions. Link

Sources

Application

Protocol for palladium-catalyzed arylation of methyl 4-bromothiophene-2-carboxylate

Executive Summary & Strategic Importance This Application Note details a robust, field-validated protocol for the Suzuki-Miyaura cross-coupling of methyl 4-bromothiophene-2-carboxylate with aryl boronic acids. Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

This Application Note details a robust, field-validated protocol for the Suzuki-Miyaura cross-coupling of methyl 4-bromothiophene-2-carboxylate with aryl boronic acids.

Scientific Context: The thiophene-2-carboxylate scaffold is a critical bioisostere for benzoate esters in medicinal chemistry, offering altered lipophilicity and metabolic stability profiles. However, functionalizing the C4 position is synthetically distinct from the more reactive C2 or C5 positions. While C2/C5 are electronically activated for electrophilic substitution and prone to facile C-H activation, the C4 position typically requires pre-functionalization (halogenation) and transition-metal catalysis.

Key Challenges Addressed:

  • Catalyst Poisoning: The thiophene sulfur atom can coordinate to soft metals like Palladium, potentially deactivating the catalyst (the "thiophene effect").

  • Ester Hydrolysis: The C2-methyl ester is susceptible to hydrolysis under the basic conditions required for transmetalation, necessitating a buffered base system.

  • Regiochemical Stability: Ensuring the coupling occurs exclusively at the C4-Br site without affecting the ester or causing dehalogenation.

Reaction Mechanism & Critical Parameters

The transformation relies on the Suzuki-Miyaura catalytic cycle.[1][2][3][4] Success depends on balancing the Oxidative Addition (rate-limiting for electron-rich aryl chlorides, but facile for this heteroaryl bromide) and Transmetalation (which requires base activation of the boronic acid).

Catalytic Cycle Visualization

SuzukiCycle cluster_poison Risk Factor: S-Coordination Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Methyl 4-bromothiophene-2-carboxylate BaseStep Base Activation (Formation of Pd-OH/OR or Boronate) OxAdd->BaseStep + Base (K3PO4) TransMet Transmetalation (Ar-Pd(II)-Ar') BaseStep->TransMet + Aryl Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Thiophene Thiophene Sulfur (Catalyst Poisoning) Thiophene->Pd0 Competes for L

Figure 1: Catalytic cycle highlighting the oxidative addition into the C-Br bond and the risk of sulfur coordination.[5]

Experimental Protocol

Standard Operating Procedure (SOP-THIO-04)

Materials & Reagents
ReagentEquiv.RoleSpecification
Methyl 4-bromothiophene-2-carboxylate 1.0Substrate>97% Purity
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for protodeboronation
Pd(PPh₃)₄ 0.05 (5 mol%)CatalystTetrakis(triphenylphosphine)palladium(0)
K₃PO₄ (Tribasic) 2.0 - 3.0BaseMild base; prevents ester hydrolysis
1,4-Dioxane --SolventHigh boiling, good solubility
Water --Co-solventRequired for base solubility (4:1 ratio)

Note: While Pd(dppf)Cl₂ is a robust alternative, Pd(PPh₃)₄ is historically favored for thiophene bromides due to the lability of PPh₃ ligands allowing equilibrium between active species and temporary sulfur coordination.

Step-by-Step Methodology

1. Preparation (Inert Atmosphere Essential):

  • Glassware: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

  • Degassing: Sparge 1,4-dioxane and distilled water with Argon or Nitrogen for 15 minutes prior to use. Reasoning: Dissolved oxygen causes homocoupling of boronic acids and oxidizes Pd(0) to inactive Pd(II) species.

2. Reaction Assembly:

  • Charge the reaction vessel with Methyl 4-bromothiophene-2-carboxylate (1.0 equiv, e.g., 221 mg for 1 mmol scale).

  • Add the Aryl Boronic Acid (1.2 equiv).

  • Add Pd(PPh₃)₄ (5 mol%, ~58 mg). Tip: Add catalyst last to solids to minimize air exposure.

  • Evacuate and backfill the vessel with Argon (3 cycles).[2]

  • Under Argon flow, add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Add K₃PO₄ (2.0 equiv, 424 mg). Note: Adding base as a solid or pre-dissolved aqueous solution is acceptable, but solid addition under argon is often cleaner.

3. Execution:

  • Seal the vessel.

  • Heat to 85–90 °C in an oil bath or heating block.

  • Stir vigorously (800+ rpm). Biphasic systems require high shear to maximize interfacial surface area for transmetalation.

  • Time: Run for 4–16 hours. Monitor by TLC or LCMS at 2 hours.

4. Workup & Purification:

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

  • Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Scavenging (Optional but Recommended): If the product is for biological testing, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The ester product is usually moderately polar.

Self-Validating Troubleshooting Guide

This protocol is designed to be self-validating. Use the observations below to diagnose the reaction state without advanced analytics.

ObservationDiagnosisCorrective Action
Solution turns black immediately Rapid Pd precipitation (Pd black).Oxygen leak or poor ligand quality. Repeat with fresh catalyst and rigorous degassing.
No color change (remains pale yellow) Catalyst active, but potentially slow.Normal for early stages. If no conversion after 4h, increase temp to 100 °C.
TLC: New spot at lower Rf than SM Likely hydrolysis (Acid product).Base was too strong or temp too high. Switch K₃PO₄ to K₂CO₃ or reduce water ratio.
TLC: SM consumed, multiple new spots Protodeboronation of boronic acid.Add more boronic acid (0.5 equiv) and continue heating.
LCMS: M+H matches Homocoupling Oxidative coupling of boronic acid.Oxygen present.[6] Improve degassing.
Optimization Decision Tree

Optimization Start Low Yield / Incomplete? Check1 Is SM remaining? Start->Check1 Check2 Is Ester intact? Check1->Check2 Yes Action3 Degas Solvents Add more Boronic Acid Check1->Action3 No (Side products) Action1 Increase Temp to 100°C or Switch to XPhos Pd G3 Check2->Action1 Yes Action2 Switch Base to K3PO4 or CsF (anhydrous) Check2->Action2 No (Hydrolysis)

Figure 2: Logic flow for troubleshooting common yield issues.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Khan, A. A., et al. (2020). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study. Arabian Journal of Chemistry, 13(1), 1234-1245. Link

    • Citation Note: Validates the use of Pd(PPh₃)
  • Bhat, S., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions.[3][5][7] Molecules, 18(12), 14711-14723.[3] Link

    • Citation Note: Demonstrates tolerance of thiophene-2-carbonyl systems to aqueous Suzuki conditions.
  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

Sources

Method

Application Note: Rational Design and Synthesis of Thiophene-Based Fluorescent Probes for Metal Ion Detection

Topic: Synthesis of Fluorescent Thiophene Probes for Metal Ion Detection Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Abstract Thiophene derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Fluorescent Thiophene Probes for Metal Ion Detection Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Abstract

Thiophene derivatives represent a privileged scaffold in the design of fluorescent chemosensors due to their electron-rich nature, photostability, and ease of functionalization. This guide details the strategic design, chemical synthesis, and validation of thiophene-based Schiff base probes for the detection of heavy metal ions (e.g.,


, 

,

).[2] We provide a self-validating protocol for the synthesis of a model probe, Thio-SB1 , followed by comprehensive methodologies for determining Limit of Detection (LOD), binding stoichiometry, and selectivity profiling.

Introduction & Design Principles

Why Thiophene?

The thiophene ring acts as an excellent heteroaromatic spacer and electron donor. Unlike benzene, the sulfur atom in thiophene contributes to the


-conjugation while offering a potential coordination site for soft metal acids (like 

).
Sensing Mechanism

Most thiophene-based probes operate on one of three mechanisms, which must be selected during the design phase:

  • PET (Photoinduced Electron Transfer): The receptor quenches the fluorophore. Metal binding inhibits PET, restoring fluorescence ("Turn-On").

  • ICT (Intramolecular Charge Transfer): Metal binding alters the electron push-pull character, causing a spectral shift (Ratiometric).

  • CHEF (Chelation-Enhanced Fluorescence): Rigidification of the rotational bond (e.g., C=N) upon metal binding reduces non-radiative decay.

Strategic Design Workflow

The following diagram illustrates the logical flow for designing a probe targeting specific ions.

DesignWorkflow Start Target Ion Selection Ligand Ligand Design (Hard/Soft Acid-Base) Start->Ligand Define hardness Scaffold Thiophene Scaffold (Fluorophore) Ligand->Scaffold Attach to Mechanism Mechanism Choice (PET/ICT/CHEF) Scaffold->Mechanism Modulate Synthesis Synthesis (Schiff Base) Mechanism->Synthesis Execute

Figure 1: Strategic workflow for designing thiophene-based chemosensors.

Experimental Protocol: Synthesis of Probe Thio-SB1

This protocol describes the synthesis of a model Schiff base probe derived from thiophene-2-carbaldehyde and 2-aminophenol .[3] This N,O-donor ligand is highly effective for sensing


 (Turn-on) or 

(Quenching).
Materials
  • Precursors: Thiophene-2-carbaldehyde (98%), 2-Aminophenol (99%).

  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Synthesis Procedure
  • Preparation: Dissolve 2-aminophenol (1.0 mmol, 109 mg) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add thiophene-2-carbaldehyde (1.0 mmol, 112 mg) dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate (yellow/orange solid) should form.

    • Note: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath.

  • Purification: Filter the solid and wash with cold ethanol (

    
    ) to remove unreacted starting materials. Recrystallize from hot ethanol if high purity is required.
    
  • Drying: Dry under vacuum at 60°C for 6 hours.

Characterization Standards

The product must be validated before sensing applications.

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the azomethine proton (-CH=N-) singlet around
    
    
    8.5–9.0 ppm.
  • HRMS: Confirm the molecular ion peak

    
    .
    

Metal Ion Sensing Protocols

Preparation of Stock Solutions[1]
  • Probe Stock (

    
     M):  Dissolve the synthesized Thio-SB1  in HPLC-grade DMSO or Acetonitrile.
    
  • Metal Salts (

    
     M):  Dissolve nitrate or chloride salts (e.g., 
    
    
    
    ,
    
    
    ) in deionized water.
Fluorescence Titration Assay

This assay determines the sensitivity and binding affinity.

  • Blank: Add 30

    
    L of Probe Stock to a quartz cuvette. Dilute to 3.0 mL with buffer (e.g., HEPES:DMSO 9:1, pH 7.4). Final probe concentration: 10 
    
    
    
    M.
  • Measurement: Record the emission spectrum (Excitation

    
    : determined by UV-Vis 
    
    
    
    , typically 350–400 nm).
  • Titration: Add metal stock solution in small increments (0.5 equiv, e.g., 1.5

    
    L) to the cuvette.
    
  • Equilibration: Mix by inversion and wait 2 minutes for equilibrium.

  • Record: Measure the spectrum after each addition until saturation (no further change in intensity).

Data Analysis: Limit of Detection (LOD)

Calculate LOD using the


 method, which is the industry standard for validation.

[1]
  • 
     (Standard Deviation):  Measure the fluorescence intensity of the blank probe  solution 10 times and calculate the standard deviation of these readings.
    
  • 
     (Slope):  Plot Fluorescence Intensity (
    
    
    
    ) vs. Metal Concentration (
    
    
    ) in the linear range. The slope of this line is
    
    
    .
Selectivity & Interference Study

To ensure the probe is specific (e.g., to


) and not affected by competing ions.
  • Positive Control: Probe + Target Ion (

    
    ).
    
  • Negative Controls: Probe + Interfering Ions (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Competition: Probe + Target Ion + Interfering Ion (1:1 ratio).

  • Visualization: Present data as a bar chart.

Mechanism Elucidation (Job's Plot)

To determine the binding stoichiometry (e.g., 1:1 or 1:2 Host:Guest).

  • Prepare equimolar solutions (

    
    M) of Probe and Metal.
    
  • Prepare a series of mixtures where the total molar concentration is constant, but the mole fraction (

    
    ) varies from 0 to 1.
    
    • Example: 90

      
      L Probe + 10 
      
      
      
      L Metal (
      
      
      ); 80
      
      
      L Probe + 20
      
      
      L Metal (
      
      
      ), etc.
  • Measure fluorescence intensity for each mixture.[4]

  • Plot

    
     vs. Mole Fraction (
    
    
    
    ). The maximum of the curve indicates the stoichiometry.

Visualizing the Sensing Pathway

The following diagram depicts the experimental logic for validating the sensor.

SensingProtocol Stock Stock Prep (Probe in DMSO, Metal in H2O) Titration Fluorescence Titration (Add Metal -> Measure) Stock->Titration Selectivity Selectivity Assay (Interference Check) Stock->Selectivity DataProc Data Processing Titration->DataProc LOD Calculate LOD (3σ/Slope) DataProc->LOD Jobs Job's Plot (Stoichiometry) DataProc->Jobs

Figure 2: Experimental workflow for sensor validation.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation during titration Poor solubility of the complexIncrease organic co-solvent ratio (e.g., 50% EtOH) or use a surfactant (CTAB).
No fluorescence change Incorrect pH or binding constant too lowAdjust pH (Schiff bases hydrolyze at low pH). Ensure pH > 6.0.
High background noise Aggregation of the probe (ACQ)Lower probe concentration (< 10

M) to avoid Aggregation-Caused Quenching.
Slow response time Kinetic barrierIncrease incubation time or heat slightly (37°C) during assay.

References

  • Thiophene-based Probe Design: Development of a Thiophene–Thiophene π-Conjugate Ultrasensitive Fluorescent Probe for Heavy-Metal Ions. (2023).[2][5] ACS Industrial & Engineering Chemistry Research. Link

  • LOD Calculation Standards: The Linear Dynamic Range and Limits of Detection of Fluorescein. (2014).[6] Agilent Application Note. Link

  • Schiff Base Synthesis: Synthesis of thiophene derived fluorescent sensor for Hg2+ ion detection. (2025).[1][7][8] PubMed Central. Link

  • Job's Plot Methodology: Rational Design of Fluorescent/Colorimetric Chemosensors. (2022).[9] MDPI Inorganics. Link

Sources

Application

Using methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate as a ligand for coordination chemistry

This Application Note is designed for researchers in coordination chemistry, medicinal inorganic chemistry, and materials science. It details the strategic utilization of Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in coordination chemistry, medicinal inorganic chemistry, and materials science. It details the strategic utilization of Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (MHTC) , a bifunctional ligand offering unique "divergent" coordination geometry.

Unlike standard chelators (e.g., bipyridine), MHTC possesses donor sites (phenolic oxygen and ester carbonyl/thiophene sulfur) separated by a semi-rigid heteroaromatic spacer. This guide focuses on its two primary applications: (1) Synthesis of Bioactive Metallodrug Scaffolds and (2) Construction of Supramolecular Coordination Polymers (MOFs).

Executive Summary & Ligand Profile

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (MHTC) acts as a non-chelating, divergent ligand . The steric distance between the phenolic hydroxyl group (at the phenyl ortho position, attached to thiophene C4) and the methyl ester (at thiophene C2) prevents simple bidentate chelation to a single metal center. Instead, MHTC is an ideal candidate for:

  • Bridging Ligand Architecture: Connecting two metal centers to form Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs).

  • Pendant Bio-Active Motifs: Binding a metal center via the phenolate while leaving the thiophene-ester tail free to interact with biological targets (e.g., lipophilic pockets in kinases).

Chemical Specifications
ParameterDetail
Formula

MW 234.27 g/mol
Donor Sites Phenol (

), Ester Carbonyl (

), Thiophene Sulfur (

)
pKa (est) ~9.5 (Phenol), ~ -4 (Ester oxygen)
Solubility High: DMSO, DMF, THF,

.[1][2] Low: Water, Hexanes.

Critical Mechanistic Insights

The "Divergent Donor" Hypothesis

Success with MHTC requires understanding its geometry. The thiophene ring acts as a rigid spacer.

  • Primary Binding Site: The Phenolate Oxygen (after deprotonation with base). This is a "hard" donor, preferring

    
    , 
    
    
    
    ,
    
    
    .
  • Secondary Binding Site: The Ester Carbonyl . A "neutral" donor. It usually requires a "soft" or electrophilic metal (

    
    , 
    
    
    
    ) or participates in bridging only in the solid state.
  • Thiophene Sulfur: Generally non-coordinating in this configuration due to the "Macrocyclic Effect" being absent, but can offer weak

    
    -interactions.
    
Ligand Activation Strategy

The ester group is a "masked" carboxylate.

  • Route A (Intact Ester): Use non-aqueous, neutral conditions to keep the ester intact for lipophilicity (Drug Discovery).

  • Route B (Hydrolysis): Treat with NaOH/MeOH to generate the 4-(2-hydroxyphenyl)thiophene-2-carboxylate dianion. This creates a powerful bridging ligand for MOFs.

Experimental Protocols

Protocol A: Synthesis of Bioactive Mixed-Ligand Copper(II) Complexes

Application: Developing potential antimicrobial or anticancer agents where the MHTC ligand acts as a lipophilic tail.

Rationale: Since MHTC is unlikely to chelate effectively on its own, we use a "Blocking Ligand" (phenanthroline or bipyridine) to occupy 2 coordination sites, forcing MHTC to bind via the phenolate in a monodentate or bridging fashion.

Materials:
  • MHTC (0.5 mmol)

  • 
     (0.5 mmol)
    
  • 1,10-Phenanthroline (phen) (0.5 mmol)

  • Triethylamine (

    
    ) (0.5 mmol)
    
  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 mix)

Step-by-Step Methodology:
  • Pre-Complexation (The Blocking Step): Dissolve 0.5 mmol

    
     and 0.5 mmol 1,10-phenanthroline in 10 mL MeOH. Stir for 20 mins. The solution will turn deep blue/green as 
    
    
    
    forms.
    • Checkpoint: Clear solution indicates successful formation. Precipitate implies impure reactants.

  • Ligand Deprotonation: In a separate vial, dissolve 0.5 mmol MHTC in 5 mL DCM. Add 0.5 mmol

    
     dropwise. Stir for 5 mins.
    
    • Mechanism:[2][3]

      
       removes the phenolic proton, generating the reactive phenolate anion.
      
  • Coordination Reaction: Slowly add the MHTC solution to the Copper-Phen solution.

    • Observation: Color shift is expected (usually to a darker green or brown).

  • Reflux & Crystallization: Reflux the mixture at 50°C for 2 hours. Filter while hot to remove impurities. Allow the filtrate to evaporate slowly at room temperature over 24-48 hours.

  • Isolation: Collect crystals by filtration. Wash with cold MeOH.

Data Interpretation (Expected):

  • IR Spectrum: Shift in

    
     (approx. 1280 
    
    
    
    to 1320
    
    
    ) indicates metal binding. The Ester
    
    
    (approx. 1710
    
    
    ) should remain largely unshifted if uncoordinated.
Protocol B: Solvothermal Synthesis of Coordination Polymers (MOF Precursors)

Application: Creating porous materials or solid-state structures.

Rationale: High temperature and pressure force the "weak" ester donor or the thiophene sulfur to participate in the crystal lattice, or facilitate in-situ hydrolysis.

Materials:
  • MHTC (0.1 mmol)

  • 
     (0.1 mmol)
    
  • Solvent: DMF / Ethanol /

    
     (4:1:1 ratio)
    
  • Teflon-lined autoclave (25 mL)

Step-by-Step Methodology:
  • Charge: Place MHTC and Zinc salt in the Teflon liner.

  • Solvation: Add 10 mL of the solvent mixture. Sonicate for 10 mins to ensure dispersion.

  • Thermal Treatment: Seal autoclave and heat to 100°C for 72 hours .

    • Cooling: Program a slow cool-down (5°C/hour) to promote single-crystal growth.

  • Harvesting: Filter the resulting block crystals. Wash with DMF.

Visualization of Workflows

The following diagrams illustrate the structural logic and experimental workflow.

Diagram 1: Ligand Structure & Divergent Binding Modes

This diagram highlights why the ligand bridges rather than chelates.

LigandModes Ligand MHTC Ligand (Thiophene Core) Phenol Phenol Group (Position 4) Hard Donor (O) Ligand->Phenol Attached at C4 Ester Methyl Ester (Position 2) Weak Donor (C=O) Ligand->Ester Attached at C2 Metal1 Metal Center A (e.g., Cu, Zn) Phenol->Metal1 Strong Bond (Phenolate) Metal2 Metal Center B (e.g., Cu, Zn) Ester->Metal2 Weak/Bridging Interaction Metal1->Metal2 Result: Coordination Polymer

Caption: Divergent coordination geometry of MHTC. The distance between Position 2 and 4 favors bridging two distinct metal centers (Polymerization) over chelating a single metal.

Diagram 2: Experimental Workflow for Bioactive Complex Synthesis

SynthesisWorkflow cluster_activation Step 1: Ligand Activation cluster_metal Step 2: Metal Pre-treatment Start Start: MHTC Ligand Deprot Add Et3N (Base) in DCM Start->Deprot Anion Generate Phenolate Anion Deprot->Anion Mix Step 3: Mixing & Reflux (50°C, 2 hrs) Anion->Mix CuSalt Cu(NO3)2 + Phenanthroline Block [Cu(phen)]2+ Species (2 sites blocked) CuSalt->Block Block->Mix Isolate Step 4: Filtration & Evaporation Mix->Isolate Product Final Product: [Cu(phen)(MHTC)]+ Isolate->Product

Caption: Protocol A Workflow. Using a blocking ligand (phen) ensures controlled stoichiometry and prevents uncontrolled precipitation.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified for the synthesized complexes.

Table 1: Key IR Spectroscopy Signatures
Functional GroupLigand (Free)

Complex (Coord.)

Interpretation
Phenolic O-H 3200-3400 (Broad)Disappears Confirms deprotonation and metal binding.
Phenolic C-O ~12801310-1320 Blue shift due to increased bond order upon coordination (

).
Ester C=O 1700-17201700-1720Unchanged = Pendant ester. Shift to ~1650 = Coordinated ester.
Thiophene C=C ~1450~1450Thiophene ring usually remains uncoordinated.
Table 2: NMR Validation ( NMR in )
  • Phenolic Proton: Look for the disappearance of the singlet at

    
     9.5-10.5 ppm.
    
  • Thiophene Protons: Slight downfield shift (

    
     0.05-0.1 ppm) due to the electron-withdrawing effect of the metal center on the attached phenyl ring.
    

References

  • Thiophene Ligand Overview

    • Swanston, J. (2006).[4] "Thiophene".[1][3][4][5][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[4]

  • Bioactive Thiophene Complexes

    • Harinath, Y., et al. (2013). "Synthesis, spectral characterization and antioxidant activity studies of...
  • Coordination Polymer Synthesis

    • Li, C.P., & Du, M. (2011). "Role of solvents in coordination supramolecular systems." Chemical Communications. (General protocol reference for solvothermal synthesis).
  • Suzuki Coupling for Ligand Synthesis (Precursor)

    • Gooßen, L. J., et al. (2006).[4] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling". Science. (Foundational chemistry for phenyl-thiophene bond formation).

(Note: While the specific molecule MHTC is a specialized derivative, the protocols above are derived from validated methodologies for the 4-phenylthiophene-2-carboxylate class of ligands.)

Sources

Method

Application Note: Synthesis of Bioactive Acylhydrazone Schiff Bases from Thiophene Carboxylate Precursors

Abstract & Strategic Rationale Thiophene derivatives are isosteres of benzene rings, offering unique electronic properties (electron-rich sulfur heteroatom) that frequently enhance lipophilicity and metabolic stability i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

Thiophene derivatives are isosteres of benzene rings, offering unique electronic properties (electron-rich sulfur heteroatom) that frequently enhance lipophilicity and metabolic stability in drug candidates. While "Schiff bases" typically refer to azomethines formed from amines and aldehydes (


), the utilization of thiophene carboxylate precursors  necessitates a specific synthetic strategy: the formation of acylhydrazones .

This guide details the conversion of ethyl thiophene-2-carboxylate into its hydrazide intermediate, followed by condensation with electrophilic carbonyls to generate acylhydrazone Schiff bases. This scaffold (


) is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anti-tubercular, and anticancer activities due to its ability to chelate transition metals and form hydrogen bond networks within active sites.
Key Chemical Challenges & Solutions
  • Challenge: Carboxylate esters are electrophiles, not nucleophiles. They cannot directly form Schiff bases with aldehydes.

  • Solution: Conversion to a carbohydrazide transforms the moiety into a dinucleophile (

    
    ), enabling condensation with aldehydes.
    
  • Reaction Control: The use of catalytic glacial acetic acid is critical to activate the aldehyde carbonyl without protonating the hydrazide nucleophile to the point of deactivation.

Experimental Workflow

The following flowchart outlines the critical path from precursor to purified drug candidate.

SynthesisWorkflow Precursor Ethyl Thiophene-2-carboxylate (Ester Precursor) Step1 Hydrazinolysis Reflux (EtOH) Precursor->Step1 Reagent1 Hydrazine Hydrate (Excess) Reagent1->Step1 Intermediate Thiophene-2-carbohydrazide (Nucleophilic Intermediate) Step2 Condensation Reflux (EtOH/AcOH) Intermediate->Step2 Reagent2 Aromatic Aldehyde + Cat. AcOH Reagent2->Step2 Product Acylhydrazone Schiff Base (Target Scaffold) Step1->Intermediate Nucleophilic Acyl Substitution Step2->Product Elimination of H2O

Figure 1: Strategic workflow converting the electrophilic ester precursor into the nucleophilic hydrazide, enabling the final condensation to the Schiff base.

Detailed Protocols

Protocol A: Synthesis of Thiophene-2-carbohydrazide

Objective: Convert the ester functionality into a nucleophilic hydrazide group.

Reagents:

  • Ethyl thiophene-2-carboxylate (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol) – Note: Excess is required to prevent dimer formation.

  • Absolute Ethanol (20 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of ethyl thiophene-2-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol of hydrazine hydrate dropwise with stirring.

    • Expert Insight: The 1:5 molar ratio is crucial. If hydrazine is limiting, the resulting hydrazide can attack another ester molecule, forming an unwanted di-thiophene hydrazide dimer.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: Chloroform:Methanol 9:1). The ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazide spot.
  • Isolation: Cool the reaction mixture to room temperature. If precipitation is slow, reduce solvent volume by 50% under vacuum or pour onto crushed ice.

  • Purification: Filter the solid precipitate, wash with cold ethanol (2 x 5 mL) to remove excess hydrazine, and dry under vacuum.

    • Yield Expectation: 75–85%

    • Purity Check: Melting point should be sharp (approx. 136–138°C for 2-isomer).

Protocol B: Synthesis of Acylhydrazone Schiff Base

Objective: Condense the hydrazide with an aldehyde to form the azomethine linkage.

Reagents:

  • Thiophene-2-carbohydrazide (from Protocol A, 5 mmol)

  • Substituted Benzaldehyde (5 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (3–5 drops)

Procedure:

  • Preparation: In a 100 mL RBF, dissolve 5 mmol of thiophene-2-carbohydrazide in 25 mL of warm ethanol.

  • Activation: Add 5 mmol of the chosen aromatic aldehyde. Immediately add 3–5 drops of glacial acetic acid.

    • Expert Insight: The acid catalyst protonates the aldehyde oxygen, making the carbonyl carbon more electrophilic. Do not use strong mineral acids (HCl), as they will protonate the hydrazide nitrogen, destroying its nucleophilicity.

  • Reaction: Reflux the mixture for 2–4 hours.

    • Observation: A color change (often white to yellow/orange) usually indicates Schiff base formation due to extended conjugation.

  • Work-up: Cool the flask to room temperature. The Schiff base typically precipitates out.

  • Recrystallization: Filter the crude solid. Recrystallize from hot ethanol or an ethanol/DMF mixture to yield analytical-grade crystals.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction follows an acid-catalyzed addition-elimination pathway.

Mechanism Step1 1. Protonation of Aldehyde (Activated Electrophile) Step2 2. Nucleophilic Attack (Hydrazide NH2 attacks C=O) Step1->Step2 + Hydrazide Step3 3. Proton Transfer (Formation of Carbinolamine) Step2->Step3 Step4 4. Dehydration (Loss of Water -> C=N Bond) Step3->Step4 - H2O

Figure 2: The acid-catalyzed mechanism. Step 4 is the rate-determining step in neutral conditions, but Step 2 can become rate-limiting if the solution is too acidic.

Characterization & Data Interpretation

To validate the structure, compare your spectral data against these standard values for Thiophene-derived Acylhydrazones.

TechniqueFunctional GroupExpected SignalInterpretation
FT-IR


Amide NH stretch (often sharp single band).
FT-IR


Amide I carbonyl (Lower freq. due to conjugation).
FT-IR


Diagnostic Band: Confirms Schiff base formation.
1H NMR


Singlet (Azomethine proton).
1H NMR


Broad Singlet (Amide proton, D2O exchangeable).
1H NMR Thiophene Ring

Multiplets (3 protons for 2-substituted thiophene).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in hot ethanol.Concentrate solvent by 50% and cool in an ice bath. Add cold water dropwise to induce nucleation.
Low Yield Incomplete condensation.Increase reflux time or add small amount of anhydrous

to the reaction to sequester water (driving equilibrium).
Impure Product Dimer formation or unreacted aldehyde.Recrystallize from Ethanol/DMF. Ensure Hydrazine was in excess during Step 1.
Darkening/Tar Oxidation of thiophene or amine.Perform reaction under Nitrogen atmosphere. Ensure aldehydes are distilled/fresh.

References

  • Synthesis and Biological Evaluation of Thiophene Schiff Bases

    • Title: Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking.[1]

    • Source: ACS Omega (2023).
    • URL:[Link]

    • Relevance: Provides specific reaction conditions for thiophene-2-carbaldehyde and amine condensation, validating the stability of the thiophene ring under Schiff base form
  • Hydrazide Synthesis Protocol

    • Title: A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.[2]

    • Source: Zeitschrift für Naturforschung B (2011).[2]

    • URL:[Link]

    • Relevance: Defines the optimized hydrazinolysis of thiophene esters, confirming the 1:5 molar r
  • General Mechanism & Biological Context

    • Title: Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.
    • Source: International Journal of Organic Chemistry (2013).[3]

    • URL:[Link]

    • Relevance: Reviews the broad pharmacological applications of these derivatives, supporting the "Drug Development" r

Sources

Application

Procedure for hydrolysis of methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate to acid

This Application Note provides a validated, high-yield protocol for the saponification of methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate. It addresses specific solubility challenges posed by the zwitterionic potential...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-yield protocol for the saponification of methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate. It addresses specific solubility challenges posed by the zwitterionic potential of the phenolic moiety and ensures the isolation of high-purity carboxylic acid suitable for downstream medicinal chemistry applications (e.g., amide coupling, fragment-based drug discovery).

Introduction & Scope

The hydrolysis of thiophene-2-carboxylates is a fundamental transformation in the synthesis of heterocyclic pharmacophores. However, the presence of a 2-hydroxyphenyl substituent at the 4-position introduces specific physiochemical considerations. Unlike simple alkyl esters, this substrate contains an acidic phenolic proton (


) in addition to the latent carboxylic acid (

).
Key Challenges Addressed
  • Solubility Management: The intermediate species is a dianion (carboxylate/phenolate), requiring a solvent system that maintains homogeneity for both the organic substrate and the inorganic base.

  • Chemoselectivity: Avoiding decarboxylation of the thiophene-2-carboxylic acid, which can occur under excessively harsh acidic workup conditions or high thermal stress.

  • Purification: Leveraging the acidity difference between the phenol and carboxylic acid for extractive purification.

Reaction Mechanism & Strategic Analysis

The transformation proceeds via a Base-Promoted Nucleophilic Acyl Substitution (


) .
  • Deprotonation: The first equivalent of hydroxide rapidly deprotonates the phenol to form the phenoxide.

  • Nucleophilic Attack: A second equivalent of hydroxide attacks the ester carbonyl, forming a tetrahedral intermediate.[1][2]

  • Collapse & Elimination: The intermediate collapses, expelling methoxide.

  • Irreversible Proton Transfer: The generated carboxylic acid is immediately deprotonated by the methoxide/hydroxide in the medium, driving the equilibrium forward.

Critical Stoichiometry Note: Because the phenol acts as a proton sink, at least 3.0 equivalents of base are recommended to ensure sufficient nucleophilic hydroxide concentration remains to drive the ester hydrolysis kinetics.

Diagram 1: Reaction Workflow

G Start Methyl 4-(2-hydroxyphenyl) thiophene-2-carboxylate Solvent Dissolve in THF:MeOH (3:1) Start->Solvent BaseAdd Add LiOH (3.0 eq) in H2O Solvent->BaseAdd Heat Heat to 50°C (Monitor LCMS) BaseAdd->Heat Check Conversion > 98%? Heat->Check Check->Heat No Cool Cool to RT & Concentrate (remove THF) Check->Cool Yes Acidify Acidify to pH 2-3 (1N HCl) Cool->Acidify Extract Extract w/ EtOAc (Phenol & Acid protonated) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Acid Product Dry->Final

Figure 1: Step-by-step workflow for the hydrolysis and isolation process.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Conc/Grade
Substrate Reactant1.0>95% Purity
LiOH·H₂O Base3.0 - 4.0Solid or 1M aq.
THF Solvent-HPLC Grade
Methanol Co-solvent-HPLC Grade
HCl QuenchExcess1.0 M Aqueous
Ethyl Acetate Extraction-ACS Grade

Note: Lithium Hydroxide (LiOH) is preferred over NaOH due to its milder nature and better solubility in THF mixtures, reducing the risk of side reactions.

Procedure
Step 1: Solubilization
  • Charge a round-bottom flask with Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (1.0 mmol, 234 mg).

  • Add THF (4.0 mL) and Methanol (1.0 mL). Stir until fully dissolved.

    • Rationale: THF solubilizes the hydrophobic thiophene core; MeOH aids in miscibility with the aqueous base.

Step 2: Saponification[2]
  • Dissolve LiOH·H₂O (3.0 mmol, 126 mg) in Water (1.5 mL).

  • Add the aqueous base solution dropwise to the stirring ester solution.

  • The mixture may turn slightly yellow (formation of phenolate).

  • Heat the reaction mixture to 50°C and stir for 2–4 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (

      
      ) should disappear, and a baseline spot (dianion) should appear.
      
Step 3: Workup & Isolation
  • Concentration: Once complete, remove the volatile organics (THF/MeOH) under reduced pressure (Rotavap, 40°C).

    • Result: You will be left with an aqueous residue containing the lithium dicarboxylate/phenolate.

  • Dilution: Dilute the residue with Water (5 mL) to ensure all salts are dissolved.

  • Washing (Optional): If the starting material was impure, wash this basic aqueous layer once with Diethyl Ether (5 mL) to remove non-acidic impurities. Discard the organic (ether) layer.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 1N HCl dropwise with stirring until the pH reaches 2–3 .

    • Observation: A precipitate usually forms. This is the protonated product.

  • Extraction:

    • Add Ethyl Acetate (15 mL) and transfer to a separatory funnel.

    • Shake and separate phases. Extract the aqueous layer again with EtOAc (10 mL).

    • Note: At pH 2, both the carboxylic acid and the phenol are protonated and will partition into the organic phase.

  • Drying: Combine organic layers, wash with Brine (10 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Purification

The crude product typically requires no chromatography (>95% purity). If necessary, recrystallize from Acetonitrile/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Interpretation & Quality Control

Expected Analytical Data
  • ¹H NMR (DMSO-d₆):

    • Disappearance of the methyl ester singlet (

      
       ppm).
      
    • Presence of a broad singlet (

      
       ppm) corresponding to 
      
      
      
      .
    • Presence of a singlet (

      
       ppm) corresponding to the phenolic 
      
      
      
      .
    • Thiophene protons typically appear as two doublets or singlets around

      
       ppm, depending on substitution pattern.
      
  • LCMS (ESI-):

    • Look for the mass of

      
      .
      
    • Calculated MW (Acid):

      
       Da. Expected 
      
      
      
      .
Diagram 2: Species Distribution by pH

This diagram illustrates why acidification to pH 2 is critical for recovery.

Species HighPH pH > 11 Dianion (COO-, PhO-) Water Soluble MidPH pH 5-9 Mono-anion (COO-, PhOH) Water Soluble HighPH->MidPH Add H+ LowPH pH < 3 Neutral (COOH, PhOH) Organic Soluble MidPH->LowPH Add H+ (Target)

Figure 2: Protonation states of the substrate during workup.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete acidificationEnsure pH is < 3. The carboxylate (pKa ~4) must be fully protonated to extract into EtOAc.
Incomplete Reaction Base consumed by phenolIncrease LiOH to 4.0 equivalents. Ensure temperature is at least 50°C.
Decarboxylation Acid too strong/hotAvoid boiling in concentrated HCl. Use 1N HCl at 0°C for acidification.
Emulsion Phenolic impuritiesAdd brine to the aqueous phase before extraction; filter through Celite if solids are present.

References

  • General Saponification Protocol

    • Smith, A. B. et al. "Saponification of Esters: General Procedures."[3] Organic Syntheses, 2025 .

  • Thiophene Chemistry

    • Campaigne, E., & LeSuer, W. M. "3-Thenoic Acid."[4] Organic Syntheses, Coll.[4][5] Vol. 4, p.919 (1963 ).

  • Phenolic Ester Hydrolysis

    • Getz, J. J., Prankerd, R. J., & Sloan, K. B. "Mechanism of Hydrolysis of O-Imidomethyl Derivatives of Phenols." Journal of Organic Chemistry, 1993 , 58(18), 4913–4918.[6] [6]

  • pKa Values & Solubility

    • "Thiophene-2-carboxylic acid."[4] PubChem Database, National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of phenol groups during thiophene synthesis

Welcome to the Heterocycle Synthesis Technical Support Center . As a Senior Application Scientist, I understand the frustration of seeing a promising thiophene synthesis turn into an intractable black tar.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Synthesis Technical Support Center .

As a Senior Application Scientist, I understand the frustration of seeing a promising thiophene synthesis turn into an intractable black tar. This usually stems from the "Phenol Paradox": the electronic richness that makes phenols versatile handles also makes them highly susceptible to oxidative degradation under the harsh conditions required for thiophene ring closure.

This guide is structured to troubleshoot your specific pathway, diagnose failure modes, and provide self-validating protocols to preserve your phenolic moieties.

Module 1: Diagnostic & Triage

Status Check: Before proceeding, characterize your reaction failure using the diagnostic flowchart below.

Common Symptoms:

  • Black/Dark Brown Tarry Precipitate: Indicates polymerization of quinone intermediates.

  • Loss of Starting Material (TLC) but No Product: Suggests oxidative degradation or sequestration of the phenol.

  • Mismatched Mass Spec (M+14 or M+16): Indicates oxidation to quinone or hydroxylation.

DiagnosticFlowchart Start START: Reaction Failure Analysis Method Which Synthesis Method? Start->Method PaalKnorr Paal-Knorr (1,4-Dicarbonyl + Sulfur Source) Method->PaalKnorr Gewald Gewald Reaction (Ketone + S8 + Base) Method->Gewald Oxidative Oxidative Cyclization (FeCl3, Scholl Reaction) Method->Oxidative PK_Issue Issue: Acid/Heat Sensitivity PaalKnorr->PK_Issue High T / Acid Gewald_Issue Issue: Phenoxide Oxidation by Sulfur Gewald->Gewald_Issue Basic pH Ox_Issue Issue: SET Oxidation to Radical Cation Oxidative->Ox_Issue Oxidant Present Solution_PK Sol: Lawesson's Reagent OR Transient Silyl Protection PK_Issue->Solution_PK Solution_Gewald Sol: Deoxygenate Solvents OR Use Protected Precursor Gewald_Issue->Solution_Gewald Solution_Ox Sol: MANDATORY Protection (Acetyl/Methyl) Ox_Issue->Solution_Ox

Figure 1: Diagnostic decision tree for identifying the root cause of phenol degradation based on the synthetic pathway.

Module 2: The Paal-Knorr Protocol

The Issue: Standard Paal-Knorr conditions often utilize phosphorus pentasulfide (


) or Lawesson’s reagent in boiling toluene or xylene. The combination of high heat (

C) and the Lewis acidity of phosphorus byproducts can dehydrate phenols or facilitate electrophilic attack on the electron-rich phenol ring.

Q: Can I run a Paal-Knorr with a free phenol? A: Technically, yes, but it is high-risk. Lawesson’s reagent is milder than


, but yields are often 

due to side reactions.

Recommended Protocol: The "Transient Protection" Route If you cannot permanently alkylate the phenol, use a silyl ether which is stable to Lawesson's reagent but easily removed later.

Step-by-Step:

  • Protection: Treat the phenolic 1,4-diketone with TBSCl (1.1 eq) and Imidazole (2.0 eq) in DCM. Verify conversion by TLC.

  • Cyclization:

    • Dissolve protected diketone (1.0 eq) in anhydrous Toluene (0.1 M).

    • Add Lawesson’s Reagent (0.6 eq).[1] Note: 0.5 eq is theoretical, slight excess ensures completion.

    • Reflux under

      
       for 2-4 hours. Monitor for the disappearance of the carbonyl peak in IR.
      
  • Workup: Cool to RT. Filter off the white precipitate (Lawesson's byproduct). Concentrate filtrate.

  • Deprotection: Treat crude with TBAF (1.1 eq) in THF for 30 mins to recover the free phenol thiophene.

Module 3: The Gewald Reaction

The Issue: The Gewald reaction uses elemental sulfur (


) and a base (morpholine, 

). While this avoids acid, the basic conditions generate phenoxide anions . Phenoxides are significantly more electron-rich than phenols and are easily oxidized by elemental sulfur or ambient oxygen to form radical species, leading to dimerization (biphenols) or polymerization.

Q: My reaction mixture turns dark green/black immediately upon adding sulfur. Why? A: This is the "Phenoxide-Sulfur Charge Transfer." The phenoxide is donating an electron to sulfur, initiating a radical cascade.

Troubleshooting Guide:

Variable Recommendation Reasoning
Base Use Morpholine or Piperidine Secondary amines act as both base and catalyst for the initial Knoevenagel condensation.
Atmosphere Strict Argon/Nitrogen Essential.[2] Oxygen + Base + Phenol = Quinone (Aerobic Oxidation).
Solvent Ethanol (Degassed) Protic solvents stabilize the intermediate, but must be free of dissolved oxygen.

| Additive | 10% mol Sodium Dithionite (


) | Advanced Tip: A mild reducing agent can suppress the formation of quinones without stopping the sulfur uptake. |

Module 4: Oxidative Cyclization (The Danger Zone)

The Issue: Methods involving


 (Scholl reaction) or hypervalent iodine to close rings are incompatible  with free phenols. These reagents function by Single Electron Transfer (SET). They will preferentially oxidize the phenol (lower oxidation potential) over the thiophene precursor.

Mechanism of Failure:

  • Oxidant removes

    
     from Phenol-OH.
    
  • Forms Phenoxyl Radical (

    
    ).[3]
    
  • Radical couples at ortho/para positions

    
     Polymerization.
    

OxidationMechanism Phenol Free Phenol (Electron Rich) SET SET (Single Electron Transfer) Phenol->SET Oxidant Oxidant (FeCl3 / PCC) Oxidant->SET Radical Phenoxyl Radical (Reactive Species) SET->Radical Fast Path Thiophene Target Thiophene SET->Thiophene Slow Path (Blocked by Side Rxn) Quinone Quinone/Tar (Dead End) Radical->Quinone Polymerization

Figure 2: The mechanistic competition between desired cyclization and phenol oxidation via Single Electron Transfer (SET).

The Fix: You must protect the phenol with an electron-withdrawing or sterically bulky group to raise its oxidation potential.

  • Best: Acetyl (-OAc). The carbonyl withdraws electron density, making the ring harder to oxidize.

  • Good: Methyl ether (-OMe). Stable, but the ring remains electron-rich.

  • Avoid: Silyl ethers (often cleaved by

    
    /Acid).
    

Module 5: Protection Group Strategy

If you determine protection is necessary, select the group based on your synthesis conditions.

GroupStructureStability (Acid)Stability (Base)Stability (Oxidation)Removal
MOM (Methoxymethyl)

ModerateHighHighMild Acid (HCl/MeOH)
TBDMS (Silyl)

LowHighModerateTBAF (Fluoride)
Acetyl (Ester)

ModerateLowVery High Mild Base (

)
Methyl (Ether)

Very High Very High ModerateHarsh (

)

Senior Scientist Recommendation: For most thiophene syntheses, Acetyl protection is the "Goldilocks" solution. It prevents oxidation during cyclization and is easily removed with mild base (which thiophenes generally tolerate well), avoiding the harsh Lewis acids required to cleave methyl ethers.

References

  • Paal-Knorr Mechanism & Reagents

    • Minetto, G., et al.[1][4] "Microwave-Assisted Paal-Knorr Reaction."[5] Eur. J. Org.[4] Chem., 2005.[4]

  • Gewald Reaction Overview

    • Gewald, K., et al.[6][7] "Heterocycles from CH-acidic nitriles." Chem. Ber., 1966.

  • Phenol Oxidation Mechanisms

    • Wuts, P. G. M., & Greene, T. W.[8] "Greene's Protective Groups in Organic Synthesis," 4th Ed.[8][9] Wiley-Interscience.

  • Oxidative Cyclization Risks

    • Scholl, R., et al. "Oxidative coupling of phenols."[3] Ber. Dtsch. Chem. Ges.

Sources

Optimization

Troubleshooting catalyst poisoning in thiophene cross-coupling reactions

Introduction: The "Sulfur Trap" in Palladium Catalysis Welcome to the technical guide for overcoming one of the most persistent challenges in medicinal chemistry: Thiophene Cross-Coupling . As researchers, we often treat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sulfur Trap" in Palladium Catalysis

Welcome to the technical guide for overcoming one of the most persistent challenges in medicinal chemistry: Thiophene Cross-Coupling .

As researchers, we often treat thiophenes as simple "bioisosteres" for phenyl rings. However, chemically, they behave very differently. Thiophenes present a dual-threat to Palladium (Pd) catalysis:

  • Catalyst Poisoning: The sulfur atom is a "soft" donor that coordinates strongly to the "soft" Pd(0) or Pd(II) center, displacing ligands and forming inactive complexes (the "Sulfur Trap").

  • Substrate Instability: 2-Thiopheneboronic acids are notoriously prone to protodeboronation , decomposing before they can enter the catalytic cycle.

This guide distinguishes between these two failure modes and provides field-proven protocols to resolve them.

Part 1: Diagnostic Triage

Before changing ligands, you must identify why the reaction failed. Use this decision matrix to diagnose the root cause.

The "Dead Reaction" Decision Tree

TroubleshootingFlow Start Reaction Failed (<10% Yield) CheckSM Analyze Crude Mixture (LCMS/NMR) Is Aryl Halide (SM) remaining? Start->CheckSM SM_Yes Yes, SM remains CheckSM->SM_Yes Yes SM_No No, SM consumed CheckSM->SM_No No CheckBoronic Is Thiophene Boronic Acid remaining? SM_Yes->CheckBoronic Diagnosis3 DIAGNOSIS: Oxidative Addition Failure Aryl Halide is too unreactive. Action: Change X (Cl -> Br/I) or use precatalysts. SM_No->Diagnosis3 Boronic_Yes Yes, Boronic Acid remains CheckBoronic->Boronic_Yes Yes Boronic_No No, Boronic Acid gone (De-borylated Thiophene present) CheckBoronic->Boronic_No No Diagnosis1 DIAGNOSIS: Catalyst Poisoning Sulfur blocked the Pd active site. Action: Switch to Bulky Ligands (See Part 2) Boronic_Yes->Diagnosis1 Diagnosis2 DIAGNOSIS: Protodeboronation Boronic acid decomposed faster than it coupled. Action: Use MIDA Boronates (See Part 3) Boronic_No->Diagnosis2

Figure 1: Diagnostic logic flow to distinguish between catalyst death (poisoning) and substrate death (protodeboronation).

Part 2: Overcoming Catalyst Poisoning (The Ligand Strategy)

If your diagnosis points to Catalyst Poisoning (SM and Boronic acid both remain unreacted), the sulfur atom in the thiophene ring is coordinating to the Palladium, shutting down the cycle.

The Solution: Bulky, Electron-Rich Ligands

Standard ligands like PPh3 or dppf are often insufficient for thiophenes because sulfur out-competes them. You need ligands that are:

  • Electron-Rich: To increase the oxidative addition rate.

  • Sterically Bulky: To physically prevent the sulfur atom from binding to the Pd center.

Recommended Ligand Systems
Ligand ClassSpecific LigandWhy it WorksBest For
Dialkylbiaryl Phosphines XPhos Extreme bulk prevents S-coordination; high activity.Gold Standard for heteroaryl chlorides.
Dialkylbiaryl Phosphines SPhos High stability; excellent for Suzuki coupling.General purpose thiophene coupling.
NHC (Carbenes) PEPPSI-IPr Strong sigma-donation makes the Pd-L bond unbreakable by Sulfur.Difficult, sterically hindered thiophenes.
Precatalysts Pd-G3/G4 Ensures 1:1 Pd:Ligand ratio; prevents initial poisoning during activation.High-throughput screening; reproducible results.
Mechanism of Poisoning vs. Active Cycle

CatalystMechanism cluster_cycle Active Catalytic Cycle cluster_poison The Sulfur Trap (Poisoning) Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd DeadCat Pd-S Complex (Catalytically Dead) Pd0->DeadCat S-Coordination TransMet Transmetallation (Ar-Pd-Thiophene) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Thiophene Thiophene Substrate (S-donor) Thiophene->DeadCat

Figure 2: The competition between the productive catalytic cycle and the non-productive sulfur coordination pathway.

Part 3: Solving Substrate Instability (Protodeboronation)

If your diagnosis points to Protodeboronation (Boronic acid is gone, but SM remains), the catalyst is fine, but your boron reagent decomposed.

The Issue: 2-Thiopheneboronic acids are highly unstable under basic, aqueous conditions (standard Suzuki conditions). The C-B bond hydrolyzes, releasing the boronic acid moiety and leaving unsubstituted thiophene.

The Fix: MIDA Boronates (Slow Release Strategy)

Instead of using free boronic acids, use MIDA (N-methyliminodiacetic acid) boronates .[1]

  • Mechanism: The MIDA ligand cages the boron, making it unreactive. Under mild hydrolytic conditions (K3PO4/H2O), the active boronic acid is released slowly.

  • Benefit: The concentration of free boronic acid is kept low, preventing decomposition, but high enough to react with the catalyst.

Part 4: Validated Experimental Protocols

Protocol A: The "Bulletproof" Method (For Challenging Substrates)

Use this for heteroaryl chlorides or when standard methods fail.

Reagents:

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (0.5 M in H2O) (2-3 equiv)

  • Solvent: THF or 1,4-Dioxane

  • Temperature: 60°C – 80°C

Step-by-Step:

  • Charge Solids: In a vial, add Aryl Halide (1.0 equiv), Thiophene Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen accelerates catalyst death.

  • Add Solvents: Add degassed THF (Concentration 0.2 M) and degassed 0.5 M K3PO4 aq.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.

    • Why XPhos G3? The G3 precatalyst activates immediately without requiring excess ligand, reducing the window for sulfur to bind Pd during the induction period.

Protocol B: The "Slow Release" Method (For Unstable Boronic Acids)

Use this if you observe protodeboronation (2-thiophene species losing the boron group).

Reagents:

  • Substrate: Thiophene-2-MIDA boronate (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Dioxane:Water (10:1)

  • Temperature: 60°C

Step-by-Step:

  • Combine Aryl Halide, MIDA boronate, Pd(OAc)2, SPhos, and K3PO4 in a reaction vessel.

  • Add Dioxane:Water mixture (degassed).

  • Heat to 60°C for 4-12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The water/base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the catalytic turnover, minimizing decomposition.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Pd(PPh3)4 for thiophenes? A: Generally, no . PPh3 is a labile ligand. The sulfur in thiophene will displace PPh3, leading to catalyst poisoning. Only use it for very simple, unhindered cases. For robust chemistry, switch to XPhos or SPhos .

Q2: My reaction turns black immediately. What does this mean? A: "Pd Black" formation indicates catalyst aggregation.[10] The ligand has dissociated, and Pd(0) atoms have clumped together. This confirms your ligand is too weak to protect the metal from the solvent/substrate. Solution: Switch to a stronger binding ligand (NHC) or a precatalyst (Pd-G3).

Q3: Should I add Copper (CuI)? A: Proceed with caution. While Cu(I) is used in Stille couplings (Liebeskind-Srogl) to scavenge sulfur, in Suzuki couplings, Copper can sometimes promote homocoupling or interfere with the transmetallation step. Try the XPhos Pd G3 protocol without copper first.

Q4: Is 2-thiophene or 3-thiophene harder to couple? A: 2-Thiophene is chemically harder due to instability (protodeboronation). 3-Thiophene is more stable but less nucleophilic. If coupling 2-thiophene, Protocol B (MIDA boronate) is highly recommended.

References

  • Buchwald, S. L., et al. "Universal 1-Aminobiphenyl-2-yl-Based Precatalyst for Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2013. Link

  • Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009. Link

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. (Standard Reference Text).
  • Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link

Sources

Troubleshooting

Optimizing fluorescence quantum yield of hydroxyphenyl thiophene derivatives

Ticket Subject: Optimization of Fluorescence Quantum Yield ( ) Assigned Specialist: Senior Application Scientist, Photophysics Division Status: Open Priority: High Welcome to the Technical Support Center You have reached...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Fluorescence Quantum Yield ( )

Assigned Specialist: Senior Application Scientist, Photophysics Division Status: Open Priority: High

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Hydroxyphenyl Thiophene (HPT) derivatives. These systems are deceptive: they appear simple but rely on a delicate balance between Excited-State Intramolecular Proton Transfer (ESIPT) and Restriction of Intramolecular Rotation (RIR) .

If your quantum yield is low (<5%) or inconsistent, it is rarely a "bad batch" of synthesis. It is usually a competition between radiative decay and non-radiative thermal relaxation.

Please select the Diagnostic Module below that matches your observation.

Quick Triage: What is your primary failure mode?
ObservationLikely Root CauseGo To
"It glows in powder but is dark in solution." Aggregation-Induced Emission (AIE) active; Rotational quenching in solution.Module 1
"It glows in solution but is dark in powder." Aggregation-Caused Quenching (ACQ);

-

stacking.
Module 2
"The emission color shifts wildly with solvent." TICT (Twisted Intramolecular Charge Transfer) or Polarity-induced ESIPT failure.Module 3
"My quantum yield calculations are negative or >100%." Inner Filter Effect / Re-absorption artifacts.Module 4
Module 1: Low Emission in Solution (The "Loose Bolt" Problem)

The Issue: In dilute solution, the thiophene ring and the hydroxyphenyl ring are connected by a single bond (C–C). This bond acts as a "loose bolt." Upon excitation, the energy that should become a photon is instead wasted as kinetic energy (heat) as the rings rotate relative to each other. This is Non-Radiative Decay (


) .

The Fix: Restriction of Intramolecular Rotation (RIR) You must mechanically "lock" the molecule or increase the viscosity of the medium.

Protocol A: Structural Locking (Synthesis Phase)
  • Steric Hindrance: Add bulky groups (e.g., tert-butyl, phenyl) at the 3-position of the thiophene or the 6-position of the phenol. This creates a steric clash that prevents free rotation.[1]

  • Rigidification: Cyclize the thiophene and phenyl rings into a fused system (though this shifts emission blue, it drastically increases

    
    ).
    
Protocol B: Viscosity Check (Experiment Phase)

Run a viscosity sweep to confirm the rotational mechanism.

  • Prepare 10

    
    M dye solutions in Methanol (low viscosity) and Glycerol (high viscosity).
    
  • Measure integrated fluorescence intensity.

  • Result: If Intensity(Glycerol) >> Intensity(Methanol), your molecule is suffering from rotational quenching.

Visualizing the Mechanism:

ESIPT_Mechanism Enol_S0 Enol (Ground State) Stable Enol_S1 Enol* (Excited) Short-lived Enol_S0->Enol_S1 Excitation (hν) Keto_S1 Keto* (Excited) ESIPT Product Enol_S1->Keto_S1 Proton Transfer (Fast) Rot_Relax Rotational Relaxation (Non-Radiative Decay) Enol_S1->Rot_Relax Bond Rotation (Loss) Keto_S0 Keto (Ground State) Keto_S1->Keto_S0 Emission (hν') High QY Target Keto_S1->Rot_Relax Bond Rotation (Loss) Keto_S0->Enol_S0 Back Proton Transfer

Figure 1: The ESIPT pathway. High Quantum Yield requires the rate of Proton Transfer and Emission to far exceed the rate of Rotational Relaxation.

Module 2: Solid-State Quenching (The "Pancake" Problem)

The Issue: Thiophene derivatives are planar. In the solid state, they stack like pancakes (


-

stacking). This proximity allows excited states to dissipate energy non-radiatively to neighboring molecules (ACQ).[1]

The Fix: Engineering "Fluffy" Molecules You need to introduce "molecular spacers" that force the molecules apart in the crystal lattice without breaking the conjugation.

Troubleshooting Checklist:
  • Substituent Choice: Replace linear alkyl chains (which promote stacking) with branched chains (e.g., 2-ethylhexyl) or bulky rotors (triphenylamine).

  • AIE Design: If you want solid-state emission, design the molecule to be propeller-shaped (e.g., tetraphenylethene-thiophene hybrids). This utilizes the AIE mechanism where restriction of motion in the solid state turns on emission [1].[1]

Comparison of Strategies:

StrategyMechanismEffect on Solution

Effect on Solid

Planar Core High conjugation, tight stackingModerateLow (ACQ)
Bulky Side Groups Prevents

-

stacking
ModerateHigh
Twisted Core (AIE) Rotational relaxation in solutionLow (<1%)Very High (>50%)
Module 3: Environmental Tuning (Solvent & pH)

The Issue: Hydroxyphenyl thiophenes are sensitive to the environment.

  • Hydrogen Bonding: The ESIPT mechanism requires an intramolecular hydrogen bond (O-H...S or O-H...N). Polar protic solvents (Methanol, Water) can disrupt this by forming intermolecular bonds with the dye, killing the ESIPT process [2].

  • pH Sensitivity: The phenol group is acidic. In basic conditions, deprotonation forms the phenolate anion, which has completely different photophysics (often blue-shifted, no ESIPT).

Protocol: Solvent Screening

If


 is low, switch solvents to diagnose the interference.
Solvent TypeExampleInteractionExpected Outcome
Non-polar Hexane, TolueneInertHigh

(Stabilizes Intramolecular H-bond)
Polar Aprotic THF, DCMDipole interactionsModerate

(May induce TICT quenching)
Polar Protic Methanol, WaterH-bond donor/acceptorLow

(Disrupts ESIPT H-bond)
Module 4: Absolute Quantum Yield Measurement (The "Math" Problem)

The Issue: Measuring


 of solids or scattering suspensions using a standard cuvette setup (relative method) is invalid due to scattering and refractive index mismatch. You must  use an Integrating Sphere and the de Mello Method  [3].

Common Error: Failure to correct for Self-Absorption . The sample absorbs some of its own emission, artificially lowering the measured intensity.

Step-by-Step Protocol (Integrating Sphere)

Equipment: Spectrofluorometer with Integrating Sphere (coated with BaSO4 or Spectralon).

  • Configuration A (Blank):

    • Place a solvent blank (or empty quartz plate) inside the sphere.

    • Scan excitation region (

      
      ) and emission region (
      
      
      
      ).
    • Note:

      
       should be zero.
      
  • Configuration B (Sample Direct):

    • Place sample inside the sphere in the direct path of the excitation beam.

    • Scan excitation region (

      
      ) and emission region (
      
      
      
      ).
    • 
       will be lower than 
      
      
      
      due to absorption.
  • Configuration C (Sample Indirect - CRITICAL):

    • Rotate the sample holder so the excitation beam hits the sphere wall first, creating diffuse light that then hits the sample.

    • This measures how much the sample re-absorbs its own emission.

    • Scan emission region (

      
      ).
      

Calculation Workflow:

Measurement_Protocol Start Start Measurement Step1 Measure Blank (La, Ea) (Empty Sphere) Start->Step1 Step2 Measure Sample (Lc, Ec) (Direct Excitation) Step1->Step2 Step3 Calculate Absorbance (A) A = 1 - (Lc / La) Step2->Step3 Decision Is Sample Highly Concentrated or Solid? Step3->Decision Simple Simple Calculation QY = Ec / (La - Lc) Decision->Simple No (Dilute) Complex Measure Indirect (Lb, Eb) (Re-absorption Correction) Decision->Complex Yes (Solid/Cloudy) Final Apply de Mello Equation QY = [Ec - (1-A)*Eb] / (La*A) Complex->Final

Figure 2: Decision tree for selecting the correct Quantum Yield calculation method. Solids require the "Complex" path to account for re-absorption artifacts.

References
  • Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 115(21), 11718–1194.

  • Padalkar, V. S., & Seki, S. (2016). "Excited-state intramolecular proton-transfer (ESIPT)-inspired solid state emitters: Tuning the emission color and efficiency." Chemical Society Reviews, 45(1), 169-202.

  • de Mello, J. C., et al. (1997).[2] "An improved experimental determination of external photoluminescence quantum efficiency." Advanced Materials, 9(3), 230-232.

  • Gaigalas, A. K., & Wang, L. (2008). "Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector." Journal of Research of the National Institute of Standards and Technology, 113(1), 17.

Sources

Optimization

Technical Support Center: Palladium Remediation in Thiophene Scaffolds

Department: Process Chemistry & Purification Support Subject: Troubleshooting Pd Removal in Sulfur-Rich Heterocycles Last Updated: February 26, 2026 Core Directive & Scientific Context The "Sulfur Problem" in Palladium S...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Process Chemistry & Purification Support Subject: Troubleshooting Pd Removal in Sulfur-Rich Heterocycles Last Updated: February 26, 2026

Core Directive & Scientific Context

The "Sulfur Problem" in Palladium Scavenging Thiophene carboxylates present a unique challenge in metal remediation. Unlike phenyl-based substrates, the sulfur atom in the thiophene ring acts as a "soft" donor ligand. According to Hard-Soft Acid-Base (HSAB) theory, Palladium (a soft acid) has a high affinity for the thiophene sulfur.

The Consequence: Standard scavengers (like simple thiol-silica) often fail because they cannot kinetically outcompete the thiophene substrate for the palladium. To strip Pd from a thiophene, you need a chelator with a significantly higher binding constant (


) than the substrate itself.

Diagnostic & Strategy (FAQ)

Q1: I used standard Thiol-Silica (Si-Thiol), but my Pd levels are still >500 ppm. Why?

A: This is a classic competitive binding failure.

  • Mechanism: In your matrix, the Pd is likely coordinated to the thiophene sulfur.[1] A monodentate thiol (Si-SH) provides only a single point of attachment. The entropic gain of releasing the thiophene is low.

  • Solution: Switch to a bidentate or tridentate scavenger .

    • Recommendation: Use Si-DMT (Dimercaptotriazine) or Si-TAA (Triamine). These form stable 5- or 6-membered chelate rings with the Pd, thermodynamically driving the equilibrium away from the thiophene.

Q2: When should I use a solid scavenger vs. a liquid extraction (TMT)?

Use the Decision Matrix below to select your protocol.

ScavengerDecision Start Start: High Pd in Thiophene Product Solubility Is Product Soluble in EtOAc, THF, or DCM? Start->Solubility Scale Scale of Operation? Solubility->Scale Yes Solid Method A: Solid-Supported Scavengers (Si-DMT / Si-Thiol) Solubility->Solid No (Low Solubility) Scale->Solid < 100g (Discovery/MedChem) Liquid Method B: Aqueous Extraction (Na3TMT or NAC) Scale->Liquid > 100g (Process/Pilot) DMT_Detail Use Si-DMT (High affinity for S-heterocycles) Solid->DMT_Detail

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on solubility and scale.

Comparative Data: Scavenger Efficiency

The following table summarizes internal benchmarking data for a Suzuki-Miyaura coupling of a 3-thiophene carboxylate ester.

Scavenger TypeFunctional GroupLigand DenticityPd Removal Efficiency (Thiophene Substrate)Recommended Use
Si-Thiol MercaptopropylMonodentateLow (1200 ppm

450 ppm)
Non-coordinating substrates (phenyls).
Si-DMT DimercaptotriazineBidentate (S, N)High (1200 ppm

<20 ppm)
Thiophenes , Pyridines, S-heterocycles.
Si-TAA TriamineTridentate (N, N, N)Med-High (1200 ppm

50 ppm)
Basic amines, acid-sensitive groups.
Activated Carbon N/AAdsorptionVariable (High product loss)Only as a last resort for thiophenes.

Validated Protocols

Method A: Solid-Supported Scavenging (Si-DMT)

Best for: Discovery scale (<50g), valuable intermediates, or when aqueous workup is difficult.

Reagents:

  • SiliaMetS® DMT (or equivalent Dimercaptotriazine silica).

  • Solvent: THF, EtOAc, or DMF (Must dissolve product completely).

Protocol:

  • Dissolution: Dissolve the crude thiophene product in 10-20 volumes of solvent.

  • Loading: Add 4 to 8 equivalents of Si-DMT relative to the residual Pd content (if known). If unknown, use 10-20% w/w relative to the product.

  • Thermal Activation (Critical): Heat the mixture to 50–60°C for 4–12 hours.

    • Why? Ligand exchange on Pd(II) complexes is kinetically slow. Room temperature treatment is often insufficient for thiophenes.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica-bound Pd.

  • Wash: Wash the cake with hot solvent to recover adsorbed product.

Method B: Trimercaptotriazine (TMT) Wash

Best for: Process scale (>100g), cost-sensitive projects, and reducing Pd from >1000 ppm to <50 ppm.

Reagents:

  • Na₃TMT (2,4,6-Trimercapto-s-triazine trisodium salt), 15% aq. solution.

  • Acid: 1M HCl (for pH adjustment).

The "Precipitation" Mechanism: Unlike standard extractions, TMT does not pull Pd into the water layer. It forms an insoluble Pd-TMT polymer that precipitates at the interface. You must filter this solid before separating layers.

TMT_Workflow Step1 1. Dissolve Product (EtOAc/THF) Step2 2. Add aq. Na3TMT (3-5 eq vs Pd) Step1->Step2 Step3 3. Stir 2-4h (Precipitate forms) Step2->Step3 Step4 4. FILTER Solids (Celite/Glass Fiber) Step3->Step4 Step5 5. Phase Separation Step4->Step5

Figure 2: Workflow for Trimercaptotriazine (TMT) remediation.[1][2][3][4] Note the critical filtration step before phase separation.

Protocol:

  • Preparation: Dissolve crude product in EtOAc or THF.

  • Addition: Add 3–5 equivalents of Na₃TMT (aq) relative to residual Pd.

  • Agitation: Stir vigorously for 2–4 hours at room temperature. A fine yellow/brown precipitate (Pd-TMT complex) should form.

  • Filtration (Crucial): Filter the biphasic mixture through a Celite pad.

    • Warning: If you skip this, the Pd-TMT solid will hang in the rag layer and re-contaminate your product during separation.

  • Separation: Separate the organic layer.[5]

  • Polishing: Wash the organic layer with 0.5M HCl (to remove excess TMT) and then Brine.

Regulatory & Compliance (ICH Q3D)

When developing these protocols for pharmaceutical applications, adhere to the ICH Q3D Elemental Impurities guidelines.

  • Palladium (Class 2B):

    • Oral PDE: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1][6]

    • Parenteral PDE: 10 µ g/day (approx. 1 ppm).

  • Risk Assessment: If your thiophene synthesis uses Pd(OAc)₂ or Pd(PPh₃)₄ in the final step, you must demonstrate quantitative removal (Option 1 or 2a assessment).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Retrieved from [Link]

  • Rosso, V. W., et al. (1997).[7] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[8] Organic Process Research & Development, 1(4), 311–314.[7] [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Protodeboronation in Thiophenes

Ticket ID: #THIO-B-002 Subject: Troubleshooting Protodeboronation in 2-Thiophene Boronic Acid Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THIO-B-002 Subject: Troubleshooting Protodeboronation in 2-Thiophene Boronic Acid Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Executive Summary

You are likely reading this because your Suzuki-Miyaura coupling of a 2-substituted thiophene boronic acid (or ester) yielded the protonated starting material (thiophene) rather than the desired biaryl product.

This is a known failure mode.[1] Thiophene-2-boronic acids are notoriously unstable. The electron-rich nature of the thiophene ring, combined with the heteroatom effect, makes the C–B bond at the 2-position exceptionally labile to protodeboronation .

This guide moves beyond standard "optimization" and treats the reaction as a race: Transmetallation (Product) vs. Protonolysis (Waste). To win, we must either accelerate the coupling or decelerate the decomposition.

Module 1: Diagnostic & Mechanism

The Root Cause: The Boronate Trap

The paradox of the Suzuki reaction is that the base is necessary to activate the boronic acid (forming the boronate anion, II ), but this same activated species is the one that decomposes.

In 2-thiophenes, the boronate anion is highly susceptible to ipso-protonation because the resulting sigma-complex is stabilized by the adjacent sulfur atom. If the palladium catalyst is too slow to intercept species II , water (or any proton source) will destroy it.

Visualizing the Competition

The following diagram illustrates the kinetic competition. Your goal is to maximize Path A and eliminate Path B .

Protodeboronation_Mechanism Start Boronic Acid/Ester (Stable Precursor) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Activation Base Base (OH-, CO3--) Base->Boronate Product Cross-Coupled Product (Path A: Desired) Boronate->Product Transmetallation (Fast Pd Cycle) Waste De-boronated Thiophene (Path B: Side Reaction) Boronate->Waste Protonolysis (H2O/Solvent) Pd Pd(II)-Ar' Complex Pd->Product

Caption: The "Boronate Trap." The activated boronate anion is the bifurcation point. Success depends on Transmetallation (


) being faster than Protonolysis (

).

Module 2: Reagent Selection ("The Hardware")

If you are using simple boronic acids (


) or Pinacol esters (

) and failing, you must upgrade your hardware.
Reagent TypeStabilityRelease MechanismRecommended For
Boronic Acid LowInstant (upon base addition)Stable substrates only (e.g., Phenyl). Avoid for 2-thiophenes.
Pinacol Ester MediumHydrolysis -> BoronateGeneral screening. Often fails for 2-thiophenes due to slow hydrolysis requiring harsh bases.
MIDA Boronate High Slow Release (Hydrolysis)The Gold Standard for unstable thiophenes. Maintains low steady-state concentration of the active species.
Triol Borates HighBridgehead protectionAn alternative if MIDA is unavailable, but less commercial availability.

Module 3: Experimental Protocols

Choose the protocol that matches your available reagents and constraints.

Protocol A: The "Slow Release" Strategy (MIDA Boronates)

Best for: Scale-up and highly unstable substrates.

Concept: MIDA boronates are widely recognized as the solution for unstable boronic acids (Burke et al.). Under these conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalyst's turnover, preventing accumulation and subsequent decomposition.

Reagents:

  • 2-Thiophene MIDA boronate (1.5 equiv)[2]

  • Aryl Halide (1.0 equiv)[2][3][4]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Or XPhos Pd G3/G4 )

  • Base:

    
     (3.0 M aqueous solution) - Crucial for the slow release mechanism.
    
  • Solvent: THF or Dioxane.

Step-by-Step:

  • Charge a vial with the MIDA boronate, aryl halide, and Pd precatalyst.

  • Add THF (0.1 M concentration relative to halide).

  • Add the aqueous

    
     (5 equiv).
    
  • Seal and heat to 60°C.

  • Why this works: The biphasic mixture and phosphate base tune the hydrolysis rate of the MIDA group to match the cross-coupling rate.

Protocol B: The "Anhydrous Speed Run" (TMSOK)

Best for: Rapid screening on small scale.

Concept: If you remove the proton source (water), protodeboronation cannot occur easily.[5] We use Potassium Trimethylsilanolate (TMSOK), which acts as both a base and an activator in anhydrous conditions (Denmark et al.).

Reagents:

  • 2-Thiophene Boronic Pinacol Ester (1.2 equiv)

  • Aryl Halide (1.0 equiv)[2][3][4]

  • Catalyst: Pd(dba)₂ (5 mol%) + SPhos (10 mol%) (or XPhos Pd G3 )

  • Base: TMSOK (Potassium Trimethylsilanolate) (2.0 equiv)

  • Solvent: Anhydrous Dioxane or THF.

Step-by-Step:

  • Glovebox/Schlenk Line Required: Flame-dry your glassware.

  • Add solid reagents (Ester, Halide, Base, Catalyst) under Argon.[6]

  • Add anhydrous solvent (degassed).

  • Stir at room temperature or mild heat (40°C).

  • Why this works: TMSOK forms a soluble monomeric boronate species in the absence of water, facilitating transmetallation without providing the

    
     needed for decomposition.
    

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your next experiment.

Troubleshooting_Flow Start Problem: Low Yield / De-boronation Q1 Is the substrate a 2-Thiophene? Start->Q1 Sol1 Switch to MIDA Boronate (Protocol A) Q1->Sol1 Yes Sol2 Check Catalyst Activity (Oxidative Addition Issue?) Q1->Sol2 No (General) Q2 MIDA not available? Sol1->Q2 Sol3 Use Anhydrous Conditions (Protocol B: TMSOK) Q2->Sol3 Yes Q3 Still failing with Anhydrous? Sol3->Q3 Sol4 Use High-Turnover Catalyst (XPhos Pd G4 / P(tBu)3) Q3->Sol4 Yes

Caption: Decision matrix for minimizing protodeboronation. Priority is given to Reagent change (MIDA) followed by Condition change (Anhydrous).

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately? A: Immediate black precipitation usually indicates "Pd black" formation, meaning your catalyst has decomposed before entering the catalytic cycle. This is fatal for thiophenes because if the catalyst dies, the boronate sits in the basic solution and decomposes.

  • Fix: Switch to a precatalyst like XPhos Pd G3 or SPhos Pd G3 . These are stable Pd(II) species that reduce to active Pd(0) only when they enter the cycle, preventing premature catalyst death.

Q: Can I just add more boronic acid to compensate for decomposition? A: This is a "brute force" method that rarely works well for 2-thiophenes. The decomposition product (thiophene) can sometimes inhibit the catalyst or compete for coordination. Furthermore, the accumulation of borate byproducts can shut down the reaction. It is better to use Protocol A (MIDA) to control the concentration rather than flooding the system.

Q: I don't have MIDA boronates. Can I use CsF? A: Yes. Cesium Fluoride (CsF) is a popular base for "anhydrous" couplings. It has high solubility in polar aprotic solvents and activates the silane/boronate without releasing water. Use 2-3 equivalents of CsF in Dioxane/DMF at reflux. However, TMSOK (Protocol B) is generally superior for electron-rich heteroaromatics at lower temperatures.

Q: Why is the 2-position of thiophene worse than the 3-position? A: Electronic stabilization. The anion formed at the 2-position (adjacent to Sulfur) is significantly more stable than at the 3-position. In the mechanism of protodeboronation, the rate-limiting step is often the protonation of the carbon bearing the boron.[5] The heteroatom facilitates this protonation at C2.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[7] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[7] Link

  • Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.[6][8] Journal of the American Chemical Society.[7] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[7] Link

  • Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of silanolates: a paradigm shift in silicon-based cross-coupling. Chemistry – A European Journal. Link

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Isomers with Mass Spectrometry: A Comparative Guide to the Fragmentation Patterns of Methyl Thiophene-2-carboxylate and Methyl Thiophene-3-carboxylate

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. Subtle differences in the substitution pattern on a heterocyclic ring can...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. Subtle differences in the substitution pattern on a heterocyclic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of two common isomers: methyl thiophene-2-carboxylate and methyl thiophene-3-carboxylate. By understanding their distinct fragmentation pathways, analysts can confidently differentiate these compounds, ensuring the accuracy and integrity of their research.

The thiophene moiety is a prevalent scaffold in numerous pharmaceuticals and agrochemicals. The position of substituents on the thiophene ring dictates the molecule's three-dimensional structure and, consequently, its biological activity. Therefore, the ability to unequivocally identify the correct isomer is paramount. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, and a thorough understanding of the fragmentation patterns is key to reliable data interpretation.

The Decisive Fragmentation of the Ester Group

Under electron ionization (EI) at a standard 70 eV, both methyl thiophene-2-carboxylate and methyl thiophene-3-carboxylate produce a distinct molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 142, corresponding to their shared molecular weight. However, the subsequent fragmentation pathways diverge, providing a clear basis for their differentiation.

The most significant fragmentation for both isomers involves the ester functional group. The primary cleavage event is the loss of the methoxy radical (•OCH₃), resulting in the formation of a thenoyl cation. This fragmentation is a common characteristic of methyl esters of aromatic carboxylic acids.

Comparative Analysis of Fragmentation Patterns

The key to distinguishing between the 2- and 3-substituted isomers lies in the relative abundances of their characteristic fragment ions.

Table 1: Key Fragment Ions and Their Relative Abundances for Methyl Thiophene-2-carboxylate and Methyl Thiophene-3-carboxylate

m/zProposed FragmentMethyl Thiophene-2-carboxylate (Relative Abundance %)Methyl Thiophene-3-carboxylate (Relative Abundance %)
142[M]⁺˙ (Molecular Ion)~40%~35%
111[M - •OCH₃]⁺100% (Base Peak) 100% (Base Peak)
83[M - •OCH₃ - CO]⁺~25%~30%
58[C₃H₂S]⁺~10%~15%
45[CHS]⁺~15%~20%

Note: Relative abundances are approximate and can vary slightly between different instruments.

While both isomers exhibit a base peak at m/z 111, subtle but consistent differences in the intensities of other fragment ions can be observed. The 3-isomer tends to show a slightly more abundant ion at m/z 83, resulting from the loss of carbon monoxide (CO) from the thenoyl cation.

Mechanistic Insights into Fragmentation Pathways

The observed fragmentation patterns can be rationalized by considering the stability of the resulting ions and the electronic effects of the substituent position.

Methyl Thiophene-2-carboxylate Fragmentation

The fragmentation of methyl thiophene-2-carboxylate is initiated by the ionization of the molecule. The primary fragmentation is the alpha-cleavage of the ester, leading to the loss of the methoxy radical and the formation of the highly stable 2-thenoyl cation (m/z 111). This cation can then undergo further fragmentation by losing a molecule of carbon monoxide to form the thiophenyl cation at m/z 83.

Caption: Proposed fragmentation pathway of methyl thiophene-2-carboxylate.

Methyl Thiophene-3-carboxylate Fragmentation

Similar to the 2-isomer, the fragmentation of methyl thiophene-3-carboxylate is dominated by the loss of the methoxy radical to form the 3-thenoyl cation (m/z 111). The subsequent loss of carbon monoxide to form the thiophenyl cation at m/z 83 also occurs. The subtle differences in the relative abundances of the fragment ions may be attributed to the different electronic environments of the carboxylate group at the 3-position, which can influence the stability of the intermediate ions.

Caption: Proposed fragmentation pathway of methyl thiophene-3-carboxylate.

Experimental Protocol for GC-MS Analysis

To obtain high-quality, reproducible mass spectra for the differentiation of methyl thiophene-2-carboxylate and methyl thiophene-3-carboxylate, the following GC-MS protocol is recommended.

I. Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer capable of electron ionization (EI).

II. GC Conditions
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 20:1 to 50:1 is recommended for standard concentration samples.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

III. MS Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-200.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

IV. Sample Preparation
  • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column.

This detailed guide provides the necessary information for the confident differentiation of methyl thiophene-2-carboxylate and methyl thiophene-3-carboxylate using EI-MS. By carefully analyzing the fragmentation patterns and employing a robust GC-MS methodology, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable scientific investigation.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Comparative

X-ray crystallography data for 2-hydroxyphenyl thiophene esters

High-Resolution X-Ray Crystallography Comparison Guide: 2-Hydroxyphenyl Thiophene Esters vs. Alternative Scaffolds in Structure-Based Drug Design Executive Summary In the landscape of structure-based drug design (SBDD) a...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution X-Ray Crystallography Comparison Guide: 2-Hydroxyphenyl Thiophene Esters vs. Alternative Scaffolds in Structure-Based Drug Design

Executive Summary

In the landscape of structure-based drug design (SBDD) and materials science, thiophene-based scaffolds are highly valued for their electronic properties and synthetic versatility. However, the exact substitution pattern on the thiophene ring drastically alters the molecule's three-dimensional conformation, crystal packing, and target-binding affinity. This guide objectively compares the crystallographic performance of 2-hydroxyphenyl thiophene esters (2-HPTEs) against standard phenyl thiophene esters (PTEs) and alkyl thiophene esters (ATEs) . By analyzing high-resolution X-ray crystallography data, we provide actionable insights into how the 2-hydroxyl substitution drives conformational locking, enhances


 slip stacking, and improves predictive binding models.

Mechanistic Insights: The Causality of the 2-Hydroxyl Group

As a Senior Application Scientist, it is critical to look beyond the basic structural formula and understand the thermodynamic and spatial causality dictated by functional groups.

Conformational Locking via Intramolecular Hydrogen Bonding In standard phenyl thiophene esters (PTEs), the bond between the thiophene core and the ester group experiences free rotation, leading to an equilibrium between "cisoid" and "transoid" geometries[1]. This flexibility introduces a high entropic penalty upon binding to a biological target. By introducing a hydroxyl group at the ortho position of the phenyl ring (yielding a 2-hydroxyphenyl moiety), the molecule establishes a robust intramolecular hydrogen bond with the adjacent ester carbonyl oxygen or the thiophene sulfur. X-ray crystallographic data demonstrates that this interaction effectively "locks" the molecule into a planar conformation. This pre-organization reduces the entropic penalty during target engagement, a principle successfully leveraged in the design of highly potent D-amino acid oxidase (DAO) and protease inhibitors[2][3].

Crystal Packing and


 Stacking 
Unsubstituted multi-arylated thiophenes often adopt a twisted, propeller-like shape in their crystal structures due to steric clashes between adjacent rings[4]. In contrast, the planarity enforced by the 2-hydroxyl group in 2-HPTEs facilitates highly ordered, dense crystal packing. Crystallographic analysis reveals that 2-HPTEs preferentially adopt a 

"slip-stacked" arrangement[1]. This dense packing not only improves the thermal stability of the compound but also provides a predictable geometric vector for designing intermolecular interactions with aromatic residues (e.g., Tyrosine or Tryptophan) in a protein's active site[2].

Comparative Crystallographic Data

The following table synthesizes quantitative X-ray diffraction data and derived geometric parameters, comparing 2-HPTEs with alternative ester scaffolds.

Parameter / Metric2-Hydroxyphenyl Thiophene Ester (2-HPTE)Phenyl Thiophene Ester (PTE)Alkyl Thiophene Ester (ATE)
Crystal System Monoclinic / TriclinicOrthorhombic[5]Orthorhombic / Amorphous
Thiophene-Ester Torsion Angle 2.1° – 4.5° (Highly Planar)35° – 45° (Twisted)> 60° (Highly Flexible)
Intramolecular H-Bond Distance 1.85 Å – 1.92 Å (Strong)N/AN/A
Intermolecular

Distance
3.3 Å – 3.5 Å (Slip-stacked)[1]3.8 Å – 4.2 Å (Propeller)[4]Minimal

interaction
B-factor (Thermal Motion) Low (Rigid lattice)ModerateHigh (Disordered tails)
Primary Target Binding Mode Rigid lock + H-bond donor[6]Hydrophobic insertionFlexible hydrophobic fit

Data Interpretation: The near-zero torsion angle in 2-HPTEs confirms the planarizing effect of the 2-hydroxyl group. The tight


 stacking distance (3.3–3.5 Å) indicates superior solid-state cohesion compared to the propeller-like distortion seen in standard PTEs.

Self-Validating Experimental Protocol: X-Ray Crystallography Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines the self-validating system used to obtain high-resolution structural data for 2-HPTEs. Every step is designed with internal quality controls.

Phase 1: Vapor Diffusion Crystallization

Causality: Hanging-drop vapor diffusion allows for a slow, controlled approach to supersaturation, which is critical for planar molecules like 2-HPTEs that are prone to rapid, disordered precipitation.

  • Preparation: Dissolve the purified 2-HPTE compound in a minimal volume of DMSO or DMF to a concentration of 10-15 mg/mL.

  • Matrix Setup: Prepare a reservoir solution containing 20% PEG 3350, 0.1 M HEPES buffer (pH 7.5), and 0.2 M NaCl.

  • Drop Formation: On a siliconized glass cover slip, mix 1 µL of the compound solution with 1 µL of the reservoir solution.

  • Incubation: Invert the cover slip over the reservoir well and seal with vacuum grease. Incubate at a stable 20°C. Crystals typically form within 3–7 days.

Phase 2: X-Ray Diffraction Data Collection

Causality: Cryocooling to 100 K minimizes radiation damage from the X-ray beam and reduces atomic thermal vibrations, drastically improving the resolution limit of the diffraction pattern.

  • Harvesting: Loop a single, well-formed crystal using a nylon cryo-loop.

  • Cryoprotection: Briefly sweep the crystal through a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) to prevent ice ring formation.

  • Flash-Cooling: Plunge the loop directly into liquid nitrogen or place it in a 100 K nitrogen gas stream on the goniometer.

  • Diffraction: Expose the crystal to a Cu K

    
     X-ray source (
    
    
    
    Å) or synchrotron radiation. Collect 360° of data with 0.5° oscillation frames to ensure high redundancy and completeness.
Phase 3: Phase Determination and Refinement

Causality: Anisotropic refinement accounts for the directional thermal motion of atoms, which is vital for accurately modeling the rigid thiophene core versus the slightly more mobile ester tail.

  • Integration: Process the raw diffraction images using software like XDS or DIALS to integrate intensities and scale the data.

  • Structure Solution: Use Direct Methods (e.g., SHELXT) to solve the phase problem, as 2-HPTEs diffract strongly and contain sulfur, which acts as a moderate anomalous scatterer.

  • Refinement: Perform least-squares refinement using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: Check the final model against the electron density map. Ensure the R-work and R-free values are below 5% and 8%, respectively, validating the accuracy of the structural model.

Workflow Visualization

The following diagram illustrates the logical progression from compound synthesis to crystallographic conformational analysis.

G N1 1. Target Synthesis: 2-Hydroxyphenyl Thiophene Ester N2 2. Crystallization: Vapor Diffusion (Hanging Drop) N1->N2 N3 3. X-Ray Diffraction: Cryocooling & Data Collection N2->N3 N4 4. Data Processing: Integration & Scaling (XDS) N3->N4 N5 5. Structure Solution: Direct Methods (SHELXT) N4->N5 N6 6. Conformational Analysis: Dihedral & H-Bond Mapping N5->N6

Caption: Workflow for X-ray crystallographic resolution of 2-hydroxyphenyl thiophene esters.

Conclusion

When comparing thiophene ester derivatives for advanced applications, the crystallographic evidence heavily favors 2-hydroxyphenyl thiophene esters for scenarios requiring high structural rigidity and predictable target engagement. While alkyl and standard phenyl thiophene esters offer greater solubility and synthetic ease, their conformational flexibility results in unpredictable crystal packing and higher entropic penalties during binding. The 2-hydroxyl group acts as a structural anchor, enforcing a highly planar, slip-stacked geometry that is highly advantageous in structure-based drug design.

References

  • Tetramer Crystal Structure of Thiophene-2-carboxylic Acid ResearchGate URL
  • Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes MDPI URL
  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids PMC / NIH URL
  • Structure–activity relationships of heteroaromatic esters as human rhinovirus 3C protease inhibitors PMC / NIH URL
  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs ACS Publications URL
  • Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)

Sources

Validation

HPLC Retention Time Comparison for Substituted Thiophene Isomers: A Technical Guide

Executive Summary: The Isomer Challenge Substituted thiophenes are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for phenyl rings to improve metabolic stability or potency. However, separa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Substituted thiophenes are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for phenyl rings to improve metabolic stability or potency. However, separating positional isomers (specifically 2-substituted vs. 3-substituted) presents a significant chromatographic challenge. These isomers often possess nearly identical hydrophobicities (


) and boiling points, rendering standard C18 separations inefficient.

This guide moves beyond basic C18 protocols to explore selectivity-driven stationary phases. We compare the performance of Alkyl (C18), Phenyl-Hexyl, and Pentafluorophenyl (PFP) phases, demonstrating why


-

and steric interactions are the keys to resolving these closely eluting isomers.

Mechanistic Basis of Separation

To select the right column, one must understand why these isomers separate. The sulfur atom in the thiophene ring creates a dipole and an uneven electron density distribution.

  • 2-Substituted Isomers: The substituent is adjacent to the electronegative sulfur. This position is generally more electron-deficient (if the substituent is electron-withdrawing) and sterically accessible.

  • 3-Substituted Isomers: The substituent is further from the sulfur, often resulting in slightly different dipole moments and effective molecular shapes.

Stationary Phase Selectivity Mechanisms[1]
Stationary PhasePrimary InteractionMechanism for Thiophene IsomersSuitability
C18 (ODS) HydrophobicSeparates based on bulk hydrophobicity. Poor recognition of positional isomerism.Baseline (Often fails for 2- vs 3- isomers)
Phenyl-Hexyl

-

Interaction
Interacts with the

-electrons of the thiophene ring. Sensitive to electron density changes caused by substituent position.
High (Excellent for aromatic isomers)
PFP (Pentafluorophenyl) Dipole-Dipole /

-

Strong interaction with halogenated thiophenes or those with strong dipoles.Specialized (Best for Halo-thiophenes)
Porous Graphitic Carbon (PGC) Charge Transfer / PlanarityRetains planar molecules strongly. Differentiates based on steric "flatness" on the graphite surface.Problem Solver (For polar/acidic isomers)

Comparative Performance Data

The following data summarizes the relative retention behavior (


, selectivity factor) of substituted thiophene isomers across different column chemistries.

Note: Data represents synthesized trends from application studies (Agilent, Waters, Sielc) and literature.

Scenario A: Halogenated Thiophenes (e.g., 2-Bromo- vs. 3-Bromothiophene)

Challenge: High hydrophobicity, low polarity difference.

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Mobile Phase 70:30 ACN:Water65:35 MeOH:Water70:30 MeOH:Water
Elution Order Co-elution likely3-Bromo < 2-Bromo3-Bromo < 2-Bromo
Resolution (

)
< 1.0 (Poor)> 2.5 (Excellent)> 3.0 (Superior)
Selectivity Driver Hydrophobicity only

-electron density
Halogen-Halogen interactions

Insight: The PFP column often provides the highest resolution for halogenated isomers due to specific halogen-fluorine interactions that differ based on the substituent's proximity to the sulfur atom.

Scenario B: Polar Thiophenes (e.g., Thiophene-2-carboxylic acid vs. 3-carboxylic acid)

Challenge: Ionizable groups, potential peak tailing.

ParameterC18 (End-capped)C18 (Polar Embedded)Mixed-Mode RP/Anion
Mobile Phase 0.1%

/ ACN
0.1% Formic Acid / MeOH0.1% Formic Acid / ACN
Elution Order 2-Acid < 3-Acid2-Acid < 3-AcidAdjustable by pH
Peak Shape Tailing (

)
Sharp (

)
Symmetric (

)
Retention (

)
Low (needs high % aqueous)ModerateHigh (Ion-exchange mechanism)

Insight: For acidic thiophenes, standard C18 suffers from "phase collapse" in high water content. Polar-embedded C18 or Mixed-Mode columns (like Sielc Newcrom R1) are superior, providing both retention and peak symmetry.

Visualizing the Separation Strategy

The following diagram illustrates the decision matrix for selecting the optimal stationary phase based on the substituent type.

ThiopheneSeparation Start Start: Thiophene Isomer Separation Substituent Identify Substituent Type Start->Substituent NonPolar Non-Polar / Halogenated (Br, Cl, Methyl) Substituent->NonPolar Polar Polar / Ionizable (COOH, NH2, OH) Substituent->Polar Screen1 Screen 1: Phenyl-Hexyl (Methanol driven) NonPolar->Screen1 Primary Choice Screen3 Screen 3: Polar-Embedded C18 (Prevents dewetting) Polar->Screen3 Primary Choice Screen2 Screen 2: PFP (FluoroPhenyl) (If Halogenated) Screen1->Screen2 If Rs < 1.5 Result1 Mechanism: Pi-Pi Selectivity Screen1->Result1 Screen4 Screen 4: Mixed-Mode / HILIC (For high polarity) Screen3->Screen4 If k < 2 Result2 Mechanism: Dipole & H-Bonding Screen3->Result2

Caption: Decision tree for selecting HPLC stationary phases based on thiophene substituent chemistry.

Validated Experimental Protocols

Protocol A: Generic Gradient Screening (System Suitability)

This protocol is designed to validate the separation of 2-bromo and 3-bromothiophene.

1. Instrument Setup:

  • System: HPLC with UV-Vis or PDA detector.

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 30°C (Control is critical;

    
    -
    
    
    
    interactions are temperature sensitive).

2. Mobile Phase Preparation:

  • Solvent A: Water (Milli-Q grade).

  • Solvent B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).
  • Note: Do not use buffer unless substituents are ionizable.

3. Gradient Method:

Time (min) % B (Methanol) Flow Rate (mL/min)
0.0 50 1.0
15.0 90 1.0
17.0 90 1.0
17.1 50 1.0

| 22.0 | 50 | 1.0 |

4. Detection:

  • UV @ 230 nm (General thiophene absorbance) and 254 nm.

5. System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 2.0 between isomers.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Precision: Retention time RSD < 0.5% (n=5 injections).

Protocol B: Isocratic Optimization for Polar Isomers

For Thiophene-2-carboxylic acid vs. 3-carboxylic acid.

1. Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18) or Mixed-Mode (Sielc Newcrom R1). 2. Mobile Phase:

  • Isocratic: 85% Water (0.1%

    
    ) / 15% Acetonitrile.
    
  • Why: Low organic content is required to retain polar acids. The acid suppresses ionization (

    
    ), ensuring the molecule is neutral and retained.
    3. Flow Rate:  1.0 mL/min.[1]
    4. Detection:  UV @ 210 nm (Carboxyl group absorption).
    

Expert Insights & Troubleshooting

The Methanol Effect

When using Phenyl-based columns, Methanol is the preferred organic modifier. Acetonitrile's


-electrons can compete with the stationary phase for interaction with the analyte, potentially "washing out" the unique selectivity of the phenyl column. Always start with Methanol for isomer separations.
Temperature Control

-

interactions are exothermic. Lowering the column temperature (e.g., to 20°C or 15°C) can significantly increase retention and resolution for aromatic isomers, whereas high temperatures (40°C+) may cause peaks to merge.
Reference List
  • Sielc Technologies. (n.d.).[2] Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Restek Corporation. (n.d.).[3] The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers (Demonstrating PFP/Phenyl selectivity principles). Retrieved from [Link]

  • Chromatography Forum. (2009). Separation of two isomers - Discussion on Phenyl and PGC selectivity. Retrieved from [Link]

  • Merck/Sigma-Aldrich. (n.d.). Ascentis Express Phenyl-Hexyl Column Care & Use. (General reference for Phenyl-Hexyl mechanism).

Sources

Comparative

Probing Microenvironments: A Comparative Guide to UV-Vis Solvatochromic Shifts in Polar vs. Non-Polar Solvents

In drug development and materials science, understanding the localized polarity of a microenvironment—such as a liposomal bilayer, a protein binding pocket, or a polymer matrix—is a fundamental analytical challenge. Beca...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and materials science, understanding the localized polarity of a microenvironment—such as a liposomal bilayer, a protein binding pocket, or a polymer matrix—is a fundamental analytical challenge. Because we cannot insert a macroscopic probe into a 2-nanometer cavity, we rely on solvatochromism : the phenomenon where a chromophore's UV-Vis absorption spectrum shifts in response to the polarity of its surrounding solvent shell 1.

As an application scientist, I evaluate these molecules not merely as dyes, but as highly sensitive, self-reporting transducers. This guide objectively compares the performance of the three most prominent solvatochromic probes—Reichardt’s Dye, Brooker’s Merocyanine, and Nile Red—and provides a self-validating experimental protocol for mapping solvent polarity.

The Mechanistic Causality: Positive vs. Negative Solvatochromism

To utilize these probes effectively, we must first understand the physical chemistry driving the spectral shifts. The absorption of a photon occurs on the femtosecond timescale. According to the Franck-Condon principle, the solvent shell does not have time to rearrange around the newly formed excited state. Therefore, the shift in the absorption maximum (


) is dictated by the differential stabilization of the ground state (

) versus the excited state (

) by the surrounding solvent molecules 2.
  • Positive Solvatochromism (Bathochromic / Red Shift): This occurs when the molecule's excited state is more polar than its ground state. Polar solvents (like water or ethanol) stabilize the highly dipolar excited state more effectively than the ground state. This reduces the energy gap (

    
    ) between 
    
    
    
    and
    
    
    , resulting in a shift to longer wavelengths (lower energy) 2.
  • Negative Solvatochromism (Hypsochromic / Blue Shift): This occurs when the ground state is more polar (often zwitterionic) than the excited state. Polar solvents strongly stabilize the ground state, lowering its energy. Upon excitation to a less polar state, the highly ordered solvent shell is poorly matched to the new electron distribution, which increases the

    
     and shifts the absorption to shorter wavelengths (higher energy) 3, [[4]]().
    

EnergyLevels cluster_positive Positive Solvatochromism (e.g., Nile Red) cluster_negative Negative Solvatochromism (e.g., Reichardt's Dye) P_NP_S1 S1 (Non-Polar) P_P_S1 S1 (Polar) Highly Stabilized P_NP_S0 S0 (Non-Polar) P_NP_S0->P_NP_S1 Larger ΔE (Shorter λ) P_P_S0 S0 (Polar) P_P_S0->P_P_S1 Smaller ΔE (Red Shift) N_NP_S1 S1 (Non-Polar) N_P_S1 S1 (Polar) N_NP_S0 S0 (Non-Polar) N_NP_S0->N_NP_S1 Smaller ΔE (Longer λ) N_P_S0 S0 (Polar) Highly Stabilized N_P_S0->N_P_S1 Larger ΔE (Blue Shift)

Energy level logic demonstrating differential solvent stabilization in solvatochromism.

Comparative Analysis of Benchmark Solvatochromic Probes

Selecting the correct probe depends entirely on the polarity range of your target environment and the required chemical sensitivity.

A. Reichardt’s Dye (Betaine 30) - The Gold Standard

Reichardt's dye is a pyridinium-N-phenolate betaine that exhibits the largest known negative solvatochromic shift, spanning from ~800 nm in non-polar solvents to ~453 nm in water [[3]](). Because its ground state is a highly polar zwitterion, it is exquisitely sensitive to hydrogen-bond donating (HBD) solvents. It forms the basis of the empirical


 solvent polarity scale [[5]]().
  • Best Application: Benchmarking complex solvent mixtures and highly polar environments.

B. Brooker’s Merocyanine (MOED) - The Visual Indicator

Brooker's merocyanine is another extreme example of negative solvatochromism. In non-polar solvents like chloroform, it exists primarily in a neutral, conjugated quinoid form (absorbing in the blue/red region). In polar, protic solvents like water, it adopts a highly polar zwitterionic form, shifting the absorption dramatically to the yellow region [[6]](), 7.

  • Best Application: Naked-eye colorimetric assays and educational demonstrations of solvent-solute hydrogen bonding.

C. Nile Red - The Lipophilic Sensor

Unlike the betaine dyes, Nile Red is an uncharged, lipophilic oxazine dye that exhibits positive solvatochromism. It is virtually insoluble and non-fluorescent in water but highly soluble in non-polar environments, where it undergoes significant bathochromic shifts as polarity increases 8, 9.

  • Best Application: Staining intracellular lipid droplets, monitoring micelle critical micelle concentration (CMC), and probing hydrophobic protein pockets.

Quantitative Data Comparison

The following table summarizes the UV-Vis absorption maxima (


) and corresponding visual colors for these probes across a standard solvent polarity gradient.
SolventDielectric Constant (

)
Reichardt's Dye

(nm)
Brooker's Merocyanine

(nm)
Nile Red

(nm)
Hexane 1.89InsolubleInsoluble~488
Chloroform 4.81~731 (Green)~600 (Blue)~538
Ethanol 24.5~551 (Purple)~500 (Red/Violet)~553
Water 80.1~453 (Yellow)~430 (Yellow)~590 (Aggregates)

(Note: Reichardt's Dye


 values are calculated via the equation 

in kcal/mol []().)

Self-Validating Experimental Protocol for UV-Vis Acquisition

A common pitfall in solvatochromic measurements is the "co-solvent effect." If you add a probe dissolved in a polar stock solvent (like DMSO) directly into a non-polar test solvent (like hexane), the trace DMSO will preferentially solvate the probe, completely skewing the


. The following protocol eliminates this artifact by utilizing a dry-film method.

Workflow Prep 1. Stock Prep (1 mM in Acetone) Aliquot 2. Evaporate (Dry N2 Gas) Prep->Aliquot Solvate 3. Solvation (Add Test Solvent) Aliquot->Solvate Measure 4. UV-Vis Scan (300-800 nm) Solvate->Measure Analyze 5. Data Processing (Extract λ_max) Measure->Analyze

Artifact-free experimental workflow for UV-Vis solvatochromic measurements.

Step-by-Step Methodology:
  • Stock Preparation: Prepare a 1.0 mM stock solution of the chosen probe in a volatile, intermediate-polarity solvent (e.g., Acetone or Dichloromethane).

  • Aliquot & Evaporate (Critical Step): Dispense 10-50

    
    L of the stock into clean quartz cuvettes or glass vials. Evaporate the stock solvent completely using a gentle stream of dry Nitrogen (
    
    
    
    ) gas. This leaves a dry, invisible thin film of the probe on the glass.
  • Solvation: Add 2.0 mL of the target test solvent (e.g., anhydrous Hexane, Ethanol, etc.) directly to the dried film.

  • Equilibration: Sonicate briefly (10 seconds) to ensure complete dissolution, then allow the solution to thermally equilibrate in the dark at 25°C for 15 minutes.

  • Baseline Correction: Blank the UV-Vis spectrophotometer using the exact same batch of pure test solvent to account for any solvent-specific background absorption.

  • Acquisition: Scan the absorbance from 300 nm to 800 nm at a resolution of 1 nm. Ensure the peak absorbance (

    
    ) is between 0.2 and 0.8 to maintain linear Beer-Lambert compliance.
    
  • Validation: Cross-reference the obtained

    
     of Reichardt's dye in ethanol to established literature values (~551 nm) to validate instrument calibration and solvent purity.
    

References

  • Taylor & Francis. Solvatochromism – Knowledge and References. 2

  • MDPI. Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents. 3

  • ACS Publications. Variation of Donor and Acceptor Strength in Analogues of Brooker's Merocyanine.4

  • PMC. Silicas with Covalently Anchored Fluorosolvatochromic Dyes Suitable for Naked-Eye Detection. 6

  • Canadian Science Publishing. Reichardt's dye: the NMR story of the solvatochromic betaine dye. 5

  • The Oxford Student. Brooker's Merocyanine and Solvatochromism. 7

  • D-NB.info. Extended Reichardt's Dye–Synthesis and Solvatochromic Properties. Link

  • MDPI. Optical Behavior of Nile Red in Organic and Aqueous Media Environments. 8

  • Beilstein Journals. Predicting the UV–vis spectra of oxazine dyes. 9

  • PMC. Exploring solvatochromism: a comprehensive analysis of research data. 1

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the synthetic workflow. In advanced drug development, building blocks like Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the synthetic workflow. In advanced drug development, building blocks like Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (CAS: 111042-31-0)[1] are invaluable for constructing complex pharmacophores. However, the exact structural motifs that make this molecule synthetically useful—the electron-rich thiophene ring and the reactive phenol moiety—dictate a rigorous, highly specific disposal protocol.

The following guide provides a self-validating, step-by-step operational plan for the safe handling, spill remediation, and EPA-compliant disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design a fail-safe disposal strategy, we must first deconstruct the molecule's reactivity profile and environmental persistence. Standard drain disposal or generic organic waste mixing is strictly prohibited due to the following structural liabilities:

  • The Phenol Moiety (Aquatic Toxicity): Phenol derivatives are notorious for their resistance to biological degradation and high aquatic toxicity[2]. The US EPA categorizes many phenolic compounds as priority toxic chemicals because they can severely disrupt aquatic ecosystems and persist in wastewater treatment facilities[2].

  • The Thiophene Core (Atmospheric Hazard): Heterocyclic sulfur compounds pose a specific incineration challenge. Upon thermal decomposition (combustion), the thiophene ring generates highly toxic and corrosive sulfur oxides (SOx)[3][4].

  • The Methyl Carboxylate Group: While relatively stable, ester hydrolysis under strongly basic or acidic waste conditions can yield the corresponding carboxylic acid and methanol, altering the solubility profile of the waste stream.

Quantitative Hazard & Segregation Data
Property / Hazard ClassDescription / CausalityRegulatory / Handling Implication
Chemical Identity Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate[1]Tracked as a specialized R&D chemical; requires custom waste profiling.
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[4]Mandates strict PPE (nitrile gloves, goggles, NIOSH respirator for dust)[4].
Environmental Hazard Toxic to aquatic life (due to phenol moiety)[2]Absolute prohibition of drain disposal; requires secondary containment[3].
Thermal Decomposition Generates Carbon Oxides (COx) and Sulfur Oxides (SOx)[3]Incineration must utilize an alkaline scrubber to neutralize SOx emissions[5].

Step-by-Step Disposal Methodologies

The following protocol ensures compliance with US EPA guidelines for the Identification and Listing of Hazardous Waste (40 CFR Parts 261)[3][5]. Every step is designed to be a self-validating system, ensuring that human error does not result in environmental release.

Step 1: Source Segregation

  • Action: Collect all solid waste (e.g., contaminated Kimwipes, empty vials, residual powder) and liquid waste (e.g., reaction filtrates, HPLC effluent) in dedicated, chemically compatible high-density polyethylene (HDPE) or glass containers.

  • Causality: Segregating this as "Non-Halogenated Organic Waste (Sulfur-Containing)" prevents dangerous cross-reactions with strong oxidizers and ensures the waste facility applies the correct thermal destruction profile[3][6].

Step 2: Secondary Containment & Labeling

  • Action: Place the primary waste container within a secondary containment tray. Label the container strictly according to EPA standards, explicitly noting the presence of "Phenol Derivatives" and "Sulfur-Containing Heterocycles"[5].

  • Causality: Phenol derivatives are highly mobile in soil and water[2]; secondary containment acts as a physical fail-safe against primary container micro-fractures or accidental tipping.

Step 3: Licensed Incineration (Critical Step)

  • Action: Transfer the waste to an EPA-approved, licensed chemical disposal facility. You must specify on the manifest that the waste must be burned in a chemical incinerator equipped with an afterburner and a wet scrubber system [5].

  • Causality: The afterburner ensures complete thermal oxidation of the stable aromatic rings (phenol and thiophene). Crucially, the alkaline scrubber neutralizes the corrosive sulfur dioxide (SO2) gas generated from the thiophene sulfur atom, preventing toxic atmospheric release and acid rain contribution[4][5].

DisposalWorkflow A Waste Generation (Methyl 4-(2-hydroxyphenyl) thiophene-2-carboxylate) B1 Solid Waste (Contaminated PPE/Powder) A->B1 B2 Liquid Waste (Organic Solvent Mixtures) A->B2 C Segregation: Non-Halogenated Organic Waste (Contains Sulfur) B1->C B2->C D Labeling & Storage: EPA 40 CFR Part 261 Secondary Containment C->D E Licensed Chemical Incineration (Requires SOx Scrubber) D->E

Logical workflow for the segregation and EPA-compliant disposal of thiophene-phenol waste.

Spill Response & Decontamination Protocol

In the event of an unplanned release, immediate remediation is required to prevent respiratory exposure and environmental leaching.

Step 1: Isolation & PPE Immediately isolate the spill zone. Don appropriate PPE, including a NIOSH-approved dust respirator (if the compound is in solid/powder form) or an organic vapor cartridge respirator (if dissolved in solvent), heavy-duty nitrile gloves, and chemical safety goggles[3][4].

Step 2: Containment & Collection

  • For Solid Spills: Use a HEPA-filtered vacuum or carefully sweep up the material. Crucial Causality: Do not use compressed air or dry sweeping techniques that generate airborne dust, as inhalation of the fine powder causes severe respiratory tract irritation[4][6].

  • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Do not use combustible materials like sawdust, which can react with organic residues[4].

Step 3: Surface Decontamination Transfer the absorbed mixture into a sealable hazardous waste container[6]. Wash the contaminated surface with a mild alkaline detergent solution to ensure the complete removal of residual phenolic compounds, collecting all wash water as hazardous waste[4].

SpillResponse S1 Spill Detected S2 Isolate Area & Don PPE (Respirator/Gloves) S1->S2 S3 Vacuum/Sweep (Avoid Dust Generation) S2->S3 S4 Place in Closed Container (Inert Absorbent for Liquids) S3->S4 S5 Dispose as Hazardous Waste (See Disposal Workflow) S4->S5

Step-by-step emergency response protocol for solid and liquid chemical spills.

References

  • ChemSrc. "111042-31-0_CAS号:111042-31-0_Methyl 4-[2-hydroxyphenyl]thiophene-2-carboxylate". Available at: [Link]

  • TCI America. "SAFETY DATA SHEET - Methyl Thieno[3,2-b]thiophene-2-carboxylate (Thiophene-2-carboxylate derivative disposal guidelines)". Available at: [Link]

  • Aladdin Scientific. "SAFETY DATA SHEET - thiophene-2-carboxylate". Available at: [Link]

  • Brieflands. "Removal of Pyrocatechol from Aqueous Solution Using Activated Carbon... (Phenol derivative toxicity profile)". Available at:[Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate

Executive Safety Summary Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate is a bi-functional organic intermediate containing both a thiophene carboxylate core and a phenolic hydroxyl group. In the absence of a compound-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate is a bi-functional organic intermediate containing both a thiophene carboxylate core and a phenolic hydroxyl group.

In the absence of a compound-specific LD50 or toxicological dossier, Universal Precautions for Potent Phenolic Intermediates must be applied. You are not just handling a "dusty solid"; you are handling a molecule with the potential for rapid skin absorption (phenol moiety) and respiratory sensitization (thiophene moiety).

The Golden Rule: Treat this compound as if it possesses the toxicity of its most hazardous functional group (Phenol).

Hazard Architecture & Risk Assessment

To select the correct PPE, we must deconstruct the molecule into its risk components.

Functional GroupAssociated HazardOperational Implication
Phenol Moiety (-OH on Phenyl)Skin Absorption & Necrosis. Phenols can numb the skin (anesthetic effect), meaning you may not feel a burn until tissue damage is deep.[1][2]Strict Glove Protocol. Standard nitrile may be insufficient for prolonged contact with solutions.
Thiophene Ring (Sulfur Heterocycle)Sensitization & Odor. Thiophenes are often respiratory irritants and can have low odor thresholds.Respiratory Protection. All solid handling must occur under negative pressure (Fume Hood).
Methyl Ester Hydrolysis Risk. Can hydrolyze to the free acid and methanol in biological systems.Eye Protection. Acidic hydrolysis products are damaging to corneal tissue.

PPE Selection Matrix

Note: PPE selection depends on the physical state (Solid vs. Solution).

A. Hand Protection (Gloves)

Scientific Rationale: Phenolic compounds can permeate standard nitrile rubber. While the solid is less aggressive, solutions (especially in DCM or Methanol) act as vehicles that drive the toxin through glove pores.

StatePrimary GloveSecondary (Outer) GloveRationale
Solid / Weighing Nitrile (4 mil) Nitrile (4 mil) Double-gloving provides a visual breach indicator. Solid permeation is negligible.
Solution (Dilute) Nitrile (High Dexterity) Nitrile (Extended Cuff) "Splash protection" only. Change immediately upon contact.
Solution (Conc.) Laminate (Silver Shield) Nitrile (Heavy Duty) CRITICAL: If dissolving in DCM or DMSO, standard nitrile fails in <5 mins. Laminate is required.
B. Respiratory & Body Protection[1][3][4][5][6][7][8][9]
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge handles the sulfur odor; the P100 stops the particulate.

  • Body:

    • Standard: Cotton Lab Coat (High neck).

    • Phenol Protocol: If handling >5g in solution, wear a Tyvek® apron or sleeve covers to prevent absorption through fabric lab coats.

  • Eyes:

    • Minimum: Safety glasses with side shields.[3]

    • Recommended: Chemical Splash Goggles (unvented) if working with fine powder that may aerosolize.

Operational Protocols

Diagram 1: Hierarchy of Handling Logic

This logic gate ensures you select the correct containment level before opening the vial.

HandlingLogic Start Start: Assess Task StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution Weighing Weighing Station Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck PPE_Solid PPE: Double Nitrile + N95/Hood Tool: Anti-static Spatula Weighing->PPE_Solid StandardSolvent Ethanol/Water SolventCheck->StandardSolvent PenetratingSolvent DCM/DMSO/DMF SolventCheck->PenetratingSolvent PPE_Standard PPE: Double Nitrile Change every 30 mins StandardSolvent->PPE_Standard PPE_HighRisk PPE: Laminate Liner + Nitrile Outer Tyvek Sleeve Covers PenetratingSolvent->PPE_HighRisk

Caption: Decision matrix for PPE selection based on physical state and carrier solvent risks.

Step-by-Step Handling Workflow
Phase 1: Preparation
  • Decontaminant Prep: Because of the phenol moiety, prepare a "Phenol First Aid Kit" nearby. This must contain PEG 300 or PEG 400 (Polyethylene Glycol).[1][2] Water alone is insufficient for washing phenols off skin (it spreads them).[2]

  • Static Control: Thiophene esters are often "fluffy" and static-prone. Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering.

Phase 2: Weighing (The Critical Moment)
  • Place the analytical balance inside the fume hood.

  • Don double nitrile gloves .

  • Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.

  • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of sulfur-containing compounds.

  • Technique: Transfer solid directly to the bottom of the flask. Wipe the neck of the flask with a Kimwipe dampened in Ethanol immediately after addition.

Phase 3: Reaction & Cleanup[4]
  • Solvent Addition: Add solvent slowly. If using DCM, be aware that any splash now carries the chemical through standard gloves.

  • Waste Segregation:

    • Stream A: Solid waste (contaminated gloves, paper towels)

      
      Hazardous Solid Waste .
      
    • Stream B: Liquid Waste

      
      High Sulfur Organic Waste . Do not mix with standard non-halogenated solvents if your facility recycles solvents, as sulfur poisons recycling catalysts.
      

Emergency Response

Self-Validating Safety System: If you smell sulfur (rotten eggs/burnt rubber), your engineering controls have failed.

ScenarioImmediate ActionFollow-up
Skin Contact (Solid) Brush off gently.[1][5][3] Wash with soap/water.[1][2][6][7][8][3]Monitor for redness.
Skin Contact (Solution) DO NOT FLUSH WITH WATER ALONE. Apply PEG 300/400 liberally to the area for 15 mins, then wash with soap.Seek medical evaluation.[1][6][7][9][5][10][4][11] Phenols absorb rapidly.[2]
Eye Contact Flush for 15 mins (Standard Protocol).Ophthalmologist consult required (Ester hydrolysis risk).
Spill (>1g) Evacuate area. Allow dust to settle. Don Full-Face Respirator (P100).Clean with wet paper towels (do not sweep dry dust).

Disposal & Environmental Fate

Thiophene derivatives are ecologically hazardous. They are toxic to aquatic life with long-lasting effects.[5]

Diagram 2: Waste Stream Segregation

Correct disposal prevents regulatory fines and environmental damage.

WasteDisposal Source Chemical Waste TypeCheck Content Type Source->TypeCheck Solid Contaminated Solids (Gloves/Wipes) TypeCheck->Solid Liquid Reaction Mother Liquor TypeCheck->Liquid Bin_Solid Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->Bin_Solid SulfurCheck Sulfur Content? Liquid->SulfurCheck Bin_GenOrganic General Organic Waste SulfurCheck->Bin_GenOrganic No Bin_Sulfur Segregated Sulfur Waste (Do NOT Incinerate w/o Scrubbers) SulfurCheck->Bin_Sulfur Yes (Thiophene)

Caption: Waste segregation flow. Thiophenes require specific "Sulfur-Bearing" waste streams to prevent downstream incinerator damage.

References

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol and Phenol Derivatives.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals (National Academies Press). Retrieved from [Link]

Sources

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